Salviolone
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
9-hydroxy-4,4,8-trimethyl-2,3-dihydro-1H-cyclohepta[a]naphthalen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-11-9-12-6-7-15-13(5-4-8-18(15,2)3)14(12)10-16(19)17(11)20/h6-7,9-10H,4-5,8H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATRODNHXVHGNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=C2C3=C(C=CC2=C1)C(CCC3)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Salviolone: A Technical Guide to its Discovery, Natural Source, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salviolone, a rare bisnorditerpene with a unique benzotropolone chromophore, has emerged as a compound of significant interest in pharmacological research. First isolated from the roots of the traditional Chinese medicine Danshen (Salvia miltiorrhiza), this molecule has demonstrated potent anti-cancer properties, particularly against melanoma. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sourcing, detailed experimental protocols for its isolation and characterization, and an in-depth analysis of its mechanism of action, focusing on its modulation of critical signaling pathways. Quantitative data is presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.
Discovery and Natural Source
This compound was first discovered and characterized in 2003 by Lee, Chang, and Liu. It was identified as a novel bisnorditerpene possessing a unique benzotropolone chemical structure.
The primary and most well-documented natural source of this compound is the dried root of Salvia miltiorrhiza Bunge , also known as Danshen. This perennial plant, belonging to the mint family (Lamiaceae), is native to China and Japan and has been a cornerstone of traditional Chinese medicine for centuries, primarily for the treatment of cardiovascular and cerebrovascular conditions. This compound is one of many bioactive diterpenoids found in the roots of this plant, alongside more abundant compounds like tanshinone IIA and cryptotanshinone.
Quantitative Analysis of this compound in Salvia miltiorrhiza
The concentration of this compound in the roots of S. miltiorrhiza is relatively low compared to other diterpenoids. Quantitative analysis using Liquid Chromatography-Electrospray Ionization/Quadrupole Trap Mass Spectrometry (LC-ESI/QTrap/MS) has been employed to determine its concentration in ethanol extracts of the plant's roots.
| Compound | Concentration (mg/100g of dried S. miltiorrhiza roots) |
| This compound | 20.44 - 35.70 |
| Tanshinone IIA | 1379.00 |
| Cryptotanshinone | 450.00 |
| Other Diterpenoids | Varying concentrations |
Experimental Protocols
Isolation of this compound from Salvia miltiorrhiza Roots
The following protocol is a detailed methodology for the isolation of this compound, based on established phytochemical procedures.
2.1.1. Extraction
-
Milling and Maceration: 100g of dried S. miltiorrhiza roots are powdered and macerated with 800 mL of ethanol at room temperature. This process is repeated three times to ensure exhaustive extraction.
-
Filtration and Concentration: The ethanol extracts are filtered and combined. The solvent is then evaporated to dryness under reduced pressure (in vacuo) to yield a crude ethanol extract.
2.1.2. Chromatographic Purification
-
Sephadex LH-20 Column Chromatography: 3.0g of the dried crude ethanol extract is dissolved in a minimal amount of methanol and fractionated on a Sephadex LH-20 column (100 x 5 cm) using methanol as the mobile phase. Fractions of 8 mL are collected and monitored by Thin Layer Chromatography (TLC).
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC, are pooled and subjected to semi-preparative HPLC for final purification.
-
Column: Waters XTerra Prep MS C18 column (300 x 7.8 mm i.d.)
-
Mobile Phase: Methanol-Water (61:39)
-
Detection: Refractive Index (RI) detector
-
2.1.3. Structure Elucidation
The structure of the purified this compound is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).
Cell Viability Assay (Sulforhodamine B Assay)
-
Cell Seeding: Human melanoma (A375 and MeWo) cells are seeded in 96-well plates at a density of 2.9 x 10³ to 5.0 x 10³ cells/well and cultured for 24 hours.
-
Treatment: Cells are treated with varying concentrations of this compound for 72 hours.
-
Fixation: Cells are fixed by adding 25 µL/well of 50% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Staining: The plates are washed with distilled water, dried, and stained with 50 µL/well of 0.04% (w/v) sulforhodamine B (SRB) solution.
-
Measurement: The absorbance is read at 510 nm using a microplate reader to determine cell viability.
Western Blot Analysis
-
Protein Extraction: A375 cells are treated with this compound (20 µM) for 48 or 72 hours. Total protein extracts are prepared using a sample buffer containing SDS and β-mercaptoethanol.
-
SDS-PAGE and Transfer: Proteins are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., STAT3, p-STAT3, p53, p21, Cdk2, Cyclin A2), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Biological Activity and Signaling Pathways
This compound exhibits significant anti-cancer activity, particularly against melanoma cells, by modulating key signaling pathways involved in cell cycle progression and survival.[1]
Inhibition of STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often hyperactivated in cancer cells, promoting proliferation and survival. This compound has been shown to inhibit the STAT3 signaling pathway in melanoma cells.[1][2]
Caption: this compound inhibits STAT3 signaling by reducing the phosphorylation of STAT3 at Tyr705.
Induction of Cell Cycle Arrest
This compound induces cell cycle arrest in melanoma cells by modulating the expression and activity of key cell cycle regulatory proteins.[1][2] This effect is primarily mediated through the p53/p21 axis, which in turn inhibits the activity of Cyclin-dependent kinase 2 (Cdk2) and Cyclin A2.[2]
Caption: this compound induces cell cycle arrest via the p53/p21/Cdk2/Rb pathway.
Putative Biosynthesis of this compound
While the complete biosynthetic pathway of this compound has not been fully elucidated, it is hypothesized to be derived from the general diterpenoid pathway, which is responsible for the synthesis of other tanshinones in Salvia miltiorrhiza. The pathway begins with geranylgeranyl pyrophosphate (GGPP) and proceeds through a series of cyclization and oxidation steps. The formation of the unique benzotropolone chromophore of this compound likely involves specific, yet to be identified, cytochrome P450 enzymes and other tailoring enzymes.
Caption: A putative biosynthetic pathway for this compound from GGPP.
Conclusion and Future Directions
This compound represents a promising natural product with significant potential for development as an anti-cancer therapeutic. Its unique chemical structure and its ability to modulate key oncogenic signaling pathways, such as STAT3 and the cell cycle machinery, make it a compelling lead compound. Future research should focus on elucidating the complete biosynthetic pathway of this compound to enable its biotechnological production. Further preclinical and clinical studies are warranted to fully evaluate its therapeutic efficacy and safety profile. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this intriguing natural compound.
References
The Core Mechanism of Salviolone in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salviolone, a bioactive diterpenoid compound isolated from the roots of Salvia miltiorrhiza (Danshen), has emerged as a promising candidate in oncology research. Exhibiting pleiotropic effects, this compound has been shown to impede the growth and progression of various cancer types, with a notable efficacy in melanoma and cervical cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's anticancer activity, focusing on its impact on cell cycle regulation, key signaling pathways, apoptosis, and metastasis. Detailed experimental protocols for assays cited are provided to facilitate further research and drug development efforts.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the efficacy of this compound in specific cancer cell lines.
| Cell Line | Cancer Type | IC50/EC50 (µM) | Reference |
| A375 | Melanoma | 17 | [1] |
| MeWo | Melanoma | 22 | [1] |
Table 1: Cytotoxic Efficacy of this compound. The half-maximal inhibitory/effective concentrations of this compound in human melanoma cell lines after 72 hours of treatment.
| Cell Line | Treatment | Effect | Quantitative Change | Reference |
| A375 | 20 µM this compound (48h) | Increased p53 expression | Significant increase | [2] |
| A375 | 20 µM this compound (72h) | Increased p53 expression | Significant increase | [2] |
| A375 | 20 µM this compound (48h) | Increased p21 expression | Strong increase | [2][3] |
| A375 | 20 µM this compound (72h) | Increased p21 expression | Strong increase | [2][3] |
| A375 | 20 µM this compound (72h) | Decreased p-Tyr705-STAT3 | Significant decrease | [3] |
| A375 | 5-10 µM this compound | Reduced colony formation | Concentration-dependent reduction | [2] |
| A375 | This compound | Inhibited MMP-2 activity | Concentration-dependent inhibition | [2] |
Table 2: Molecular and Cellular Effects of this compound in A375 Melanoma Cells. Summary of the observed changes in protein expression and cellular processes following this compound treatment.
Core Mechanisms of Action
Cell Cycle Arrest
This compound has been demonstrated to impede cancer cell proliferation by inducing cell cycle arrest, primarily at the G2/M phase in human cervical cancer cells.[3] In melanoma cells, its effect on the cell cycle is mediated through the modulation of key regulatory proteins.[1][3] A critical aspect of this mechanism is the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21(Cip1/Waf1).[1][2][3] The increased expression of p21, in a p53-dependent manner, leads to the inhibition of cyclin-dependent kinases (Cdks), thereby halting cell cycle progression.[3][4]
Modulation of Signaling Pathways
This compound exerts its anticancer effects by targeting multiple critical signaling pathways involved in cell survival, proliferation, and metastasis.
a) STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often hyperactivated in cancer, promoting cell proliferation and survival.[3] this compound has been shown to modulate STAT3 activity by decreasing the phosphorylation of STAT3 at tyrosine 705 (p-Tyr705-STAT3), a crucial step for its activation and nuclear translocation.[3]
b) PI3K/Akt and ERK/MAPK Signaling: The Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathways are central to cell growth and survival. Interestingly, studies have shown that this compound can induce a sustained activation of ERK1/2 and Akt.[3][4] However, the inhibition of these pathways using specific inhibitors did not abrogate the anti-proliferative effects of this compound, suggesting that its primary anticancer mechanism is independent of these activations and may even represent a cellular stress response.[3]
c) NF-κB Signaling: In human cervical cancer cells, this compound has been found to inhibit the NF-κB/mTOR/PI3K/AKT pathway, which is instrumental in inflammation, cell survival, and proliferation.[5]
Induction of Apoptosis and Autophagy
While the primary mechanism appears to be cell cycle arrest, this compound also contributes to cancer cell death. In cervical cancer cells, it has been shown to induce autophagy.[5] Although less detailed in melanoma, the upregulation of p53 by this compound suggests a potential for inducing apoptosis, as p53 is a key regulator of the intrinsic apoptotic pathway. Further research is warranted to fully elucidate the pro-apoptotic mechanisms of this compound, including its effects on the Bcl-2 family of proteins and caspase activation.
Anti-Metastatic Effects
This compound demonstrates potential in curbing the metastatic spread of cancer cells. It has been shown to inhibit colony formation of A375 melanoma cells in soft agar, indicating a reduction in anchorage-independent growth, a hallmark of malignant transformation.[2] Furthermore, this compound inhibits the activity of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for the degradation of the extracellular matrix, which is a critical step in cancer cell invasion and metastasis.[2][3][4]
Experimental Protocols
Sulforhodamine B (SRB) Cell Viability Assay
This assay is used to determine the cytotoxic effects of this compound.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound and a vehicle control for 72 hours.
-
Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression of proteins such as p53 and p21.
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events. The DNA content is measured by the fluorescence intensity of PI.
Soft Agar Colony Formation Assay
This assay assesses anchorage-independent growth.
-
Base Agar Layer: Prepare a 0.6% agar solution in complete medium and pour 2 mL into each well of a 6-well plate. Allow it to solidify.
-
Cell Suspension: Prepare a single-cell suspension of treated and control cells.
-
Top Agar Layer: Mix the cell suspension with 0.3% agar in complete medium and layer 1 mL on top of the base agar.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, adding 100 µL of complete medium every 3-4 days to prevent drying.
-
Staining and Counting: Stain the colonies with 0.005% crystal violet and count the number of colonies larger than a certain diameter (e.g., 50 µm) under a microscope.
Gelatin Zymography for MMP-2 Activity
This technique is used to measure the enzymatic activity of MMP-2.
-
Sample Preparation: Culture cells in serum-free medium and treat with this compound. Collect the conditioned medium.
-
Gel Electrophoresis: Run the conditioned medium samples on a 10% polyacrylamide gel containing 1 mg/mL gelatin under non-reducing conditions.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes in a renaturing buffer (e.g., 2.5% Triton X-100).
-
Incubation: Incubate the gel overnight at 37°C in a developing buffer (containing CaCl2, Tris-HCl, and NaCl).
-
Staining and Destaining: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 and then destain.
-
Analysis: Areas of gelatinase activity will appear as clear bands against a blue background.
Conclusion
This compound presents a multi-targeted approach to cancer therapy. Its ability to induce cell cycle arrest through the p53/p21 axis, modulate critical pro-survival signaling pathways such as STAT3, and inhibit key processes in metastasis like colony formation and MMP-2 activity, underscores its potential as a lead compound for the development of novel anticancer agents. The detailed methodologies provided herein are intended to serve as a valuable resource for the scientific community to further explore and validate the therapeutic promise of this compound. Future investigations should focus on elucidating the specifics of this compound-induced apoptosis and its potential interplay with reactive oxygen species generation to provide a more complete picture of its mechanism of action.
References
- 1. millerlaboratory.org [millerlaboratory.org]
- 2. This compound from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]
- 5. artscimedia.case.edu [artscimedia.case.edu]
Biological activity of Salviolone extracts
An In-Depth Technical Guide on the Biological Activity of Salviolone
Introduction
This compound is a rare bisnorditerpene, a tropolone-type compound, isolated from the roots of Salvia miltiorrhiza Bunge (Danshen).[1][2] This plant is a cornerstone of traditional Chinese medicine, renowned for its therapeutic properties in treating cardiovascular and cerebrovascular diseases.[3] In recent years, this compound has garnered significant attention from the scientific community for its diverse and potent biological activities, including anticancer, anti-inflammatory, and nephroprotective effects.[4][5] This document provides a comprehensive technical overview of the biological activities of this compound, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.
Extraction and Isolation of this compound
This compound is naturally present in the roots of Salvia miltiorrhiza. The following protocol outlines a standard laboratory procedure for its extraction and purification.[1]
Experimental Protocol: Extraction and Isolation
-
Maceration: 100 g of powdered S. miltiorrhiza roots are milled and macerated with 800 mL of ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.[1]
-
Solvent Evaporation: The ethanol extracts are combined, filtered, and the solvent is evaporated to dryness in vacuo to yield a crude ethanol extract.[1]
-
Column Chromatography: The dried crude extract (e.g., 3.0 g) is fractionated using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on size.[1]
-
Purification: Fractions containing this compound, monitored by Thin-Layer Chromatography (TLC), are pooled and subjected to semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) for final purification.[1]
-
Structural Elucidation: The structure of the purified compound is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) analysis.[1][2]
Caption: Workflow for the extraction and purification of this compound.
Anticancer Activity
This compound has demonstrated significant anticancer properties, particularly against melanoma. It exhibits a pleiotropic effect, hampering cell cycle progression, signaling, and the malignant phenotype of cancer cells.[2]
Effects on Melanoma Cells
Studies on A375 and MeWo human melanoma cell lines show that this compound impairs cell viability and inhibits key malignancy features without affecting the growth of normal human melanocytes.[1][2]
Table 1: Quantitative Anticancer Effects of this compound on A375 Melanoma Cells
| Biological Endpoint | Concentration | Result | Reference |
|---|---|---|---|
| Colony Formation | 5 µM | Decrease in number and size of colonies | [1] |
| 10 µM | Further decrease in colony number and size | [1] | |
| MMP-2 Activity | 10 µM | Inhibition of gelatinase activity | [1] |
| | 20 µM | Stronger inhibition of gelatinase activity |[1] |
Signaling Pathways in Melanoma
This compound's anti-melanoma activity is mediated through the modulation of several key signaling pathways.
-
p53/p21 Pathway: this compound induces an increase in p21 protein expression in a p53-dependent manner.[2][3] p21 is a potent cyclin-dependent kinase (Cdk) inhibitor, and its upregulation leads to cell cycle arrest, thus halting proliferation.[3]
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often hyper-activated in melanoma.[3] this compound modulates the phosphorylation level of STAT3, a critical event for its transcriptional activity, thereby inhibiting the expression of STAT3 target genes involved in cell survival and proliferation.[2][3][4]
-
ERK1/2 and Akt Pathways: Unexpectedly, this compound has been observed to induce the sustained activation (phosphorylation) of ERK1/2 and Akt, which are typically pro-survival kinases.[2][3] However, further experiments using selective inhibitors (U0126 for MEK1/ERK and LY294002 for PI3K/Akt) showed that blocking these pathways does not prevent this compound from inhibiting A375 cell growth, suggesting this activation is not a primary mechanism of resistance.[3][4]
Caption: Key signaling pathways modulated by this compound in melanoma cells.
Effects on Other Cancers
Preliminary research suggests this compound's anticancer effects extend beyond melanoma. It has been shown to inhibit cervical cancer cells by inducing autophagy and suppressing the NF-κB/mTOR/PI3K/AKT signaling pathway.[4]
Experimental Protocols for Anticancer Assays
-
Cell Viability (SRB Assay):
-
Cells are seeded in 96-well plates and allowed to attach.
-
They are then treated with various concentrations of this compound for a specified period (e.g., 72 hours).[4]
-
Cells are fixed with trichloroacetic acid (TCA), washed, and stained with Sulforhodamine B (SRB) dye.
-
The protein-bound dye is solubilized, and the absorbance is read on a plate reader to determine cell density.[4]
-
-
Colony Formation Assay (Soft Agar):
-
A base layer of 1% low-gelling temperature agarose in culture medium is prepared in 6-well plates.[1]
-
Cells (e.g., 5000 cells/well) are suspended in 0.6% agarose in medium and layered on top of the base.[1]
-
The cells are treated with this compound (e.g., 5 and 10 µM) and incubated for an extended period (e.g., 21 days) to allow for colony formation.[1]
-
Colonies are stained and counted to assess anchorage-independent growth.[1]
-
-
MMP-2 Activity (Gel Zymography):
-
Conditioned media from treated cells is collected.
-
Proteins are separated by SDS-PAGE on a gel containing gelatin as a substrate.[1]
-
The gel is incubated in a reaction buffer to allow for enzyme activity.
-
The gel is stained (e.g., with Coomassie Brilliant Blue), and areas of gelatin degradation by MMP-2 appear as clear bands against a blue background. The intensity of these bands is quantified.[1]
-
Anti-inflammatory and Nephroprotective Activity
This compound demonstrates potent protective effects in the context of diabetic nephropathy by mitigating high glucose (HG)-induced cellular damage in human renal mesangial cells (HRMCs).[5]
Effects on Renal Cells
This compound attenuates HG-induced proliferation, oxidative stress, inflammation, and fibrosis in HRMCs.[5] The proposed mechanism involves the upregulation of membrane metalloendopeptidase (MME), an enzyme whose expression is decreased in diabetic nephropathy.[5]
Table 2: Protective Effects of this compound on High Glucose-Treated HRMCs
| Biological Endpoint | Effect of High Glucose (HG) | Effect of this compound + HG | Reference |
|---|---|---|---|
| Cell Proliferation | Increased | Mitigated | [5] |
| ROS Generation | Increased | Attenuated | [5] |
| MDA Level | Increased | Attenuated | [5] |
| SOD Activity | Decreased | Restored | [5] |
| TNF-α, IL-1β, IL-6 | Increased | Suppressed | [5] |
| Fibronectin, Collagen IV | Increased | Suppressed | [5] |
| MME Expression | Decreased | Increased / Upregulated |[5] |
Caption: this compound's protection of renal cells via MME upregulation.
Experimental Protocols for Anti-inflammatory Assays
-
Cell Proliferation (EdU Staining):
-
HRMCs are treated with high glucose and this compound.
-
Cells are incubated with 5-ethynyl-2´-deoxyuridine (EdU), a nucleoside analog of thymidine, which is incorporated into newly synthesized DNA.
-
Cells are fixed, permeabilized, and the incorporated EdU is detected using a fluorescent azide that binds to the ethynyl group (click chemistry).
-
Proliferating cells are visualized and quantified by fluorescence microscopy.[5]
-
-
Oxidative Stress Evaluation:
-
ROS Detection: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA, which becomes fluorescent upon oxidation.
-
Biomarker Assays: Levels of malondialdehyde (MDA, a marker of lipid peroxidation) and the activity of antioxidant enzymes like superoxide dismutase (SOD) are measured using commercially available colorimetric assay kits.[5]
-
-
Cytokine Measurement (ELISA):
Antimicrobial Activity
While direct studies on the antimicrobial properties of this compound are limited, research on related abietane diterpenoids isolated from Salvia species provides strong evidence for potential activity. Salvipisone, from Salvia sclarea, has shown significant bacteriostatic and bactericidal effects against Gram-positive bacteria, including antibiotic-resistant strains.[6][7]
Table 3: Antimicrobial Activity of Diterpenoids from Salvia Species
| Compound/Extract | Target Microorganism | Activity Type | Concentration (MIC) | Reference |
|---|---|---|---|---|
| Salvipisone | Staphylococcus aureus | Bacteriostatic & Bactericidal | Not specified | [6] |
| Salvipisone | Staphylococcus epidermidis | Bacteriostatic & Bactericidal | Not specified | [6] |
| Salvipisone | Staphylococcal Biofilms | Limits cell survival | Not specified | [6] |
| S. sclarea crude fractions | Gram-positive bacteria | Growth inhibition | 37.5 - 75.0 µg/mL |[6] |
Experimental Protocol: Antimicrobial Susceptibility Testing
-
Broth Microdilution Method:
-
A two-fold serial dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
-
Conclusion
This compound, a diterpenoid from Salvia miltiorrhiza, is a multifaceted bioactive compound with significant therapeutic potential. Its well-documented anticancer activity in melanoma is driven by the modulation of critical signaling pathways like STAT3 and p53/p21, leading to cell cycle arrest and inhibition of malignancy.[2] Furthermore, its ability to counteract high glucose-induced cellular damage highlights its promise as a nephroprotective agent for diabetic complications.[5] While its direct antimicrobial profile requires further investigation, the activity of related compounds suggests this is a promising avenue for future research. The detailed protocols and pathway analyses presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound protects against high glucose-induced proliferation, oxidative stress, inflammation, and fibrosis of human renal mesangial cells by upregulating membrane metalloendopeptidase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of diterpenoids from hairy roots of Salvia sclarea L.: salvipisone as a potential anti-biofilm agent active against antibiotic resistant Staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity of noncytotoxic concentrations of Salvia officinalis extract against bacterial and fungal species from the oral cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the In-Vitro Potential of Salviolone: A Technical Guide to Early Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of early in-vitro studies on Salviolone, a bioactive compound isolated from Salvia miltiorrhiza. The document summarizes key quantitative data, details experimental methodologies, and visualizes the molecular pathways implicated in its mechanism of action. This information is intended to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.
Anti-Proliferative and Cytotoxic Efficacy
Early in-vitro research has primarily focused on the anti-cancer properties of this compound, with significant findings in melanoma and emerging evidence in other cell types.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in-vitro studies on this compound's efficacy.
Table 1: Effects of this compound on Melanoma Cell Viability
| Cell Line | Treatment Duration | IC50 / % Inhibition | Assay Type |
| A375 | 72 hours | ~50% inhibition at 20 µM | SRB Assay |
| MeWo | 72 hours | ~50% inhibition at 20 µM | SRB Assay |
| A375 | 48 hours | Concentration-dependent decrease in viability | Not specified |
| A375 | 72 hours | Concentration-dependent decrease in viability | Not specified |
Table 2: Effects of this compound on Malignancy-Associated Cellular Processes in A375 Melanoma Cells
| Cellular Process | Treatment Concentration | Outcome | Assay Type |
| Colony Formation | Not Specified | Inhibition of colony formation in soft agar | Soft Agar Assay |
| MMP-2 Activity | 10 µM and 20 µM | Inhibition of gelatinase activity | Gel Zymography |
| Cell Migration | Not Specified | No significant effect on cell migration rate | Wound Healing Assay |
Table 3: Effects of this compound on High Glucose-Induced Pathologies in Human Renal Mesangial Cells (HRMCs)
| Cellular Process | Treatment | Outcome | Assay Type |
| Cell Proliferation | High Glucose + this compound | Mitigation of HG-induced proliferation | CCK-8 Assay, EdU Staining |
| Oxidative Stress | High Glucose + this compound | Attenuation of HG-induced ROS generation and MDA level increase; increased SOD activity | ROS Detection, MDA Assay, SOD Assay |
| Inflammation | High Glucose + this compound | Suppression of HG-induced increase in TNF-α, IL-1β, and IL-6 levels | ELISA |
| Fibrosis | High Glucose + this compound | Suppression of HG-induced increase in fibronectin and collagen IV levels | ELISA |
Experimental Protocols
This section details the methodologies employed in the key in-vitro experiments cited in this guide.
Cell Viability Assays
-
Sulphorhodamine B (SRB) Assay:
-
Cell Seeding: A375 and MeWo melanoma cells were seeded in 96-well plates.
-
Treatment: Cells were treated with varying concentrations of this compound for 72 hours.
-
Fixation: Cells were fixed with 10% trichloroacetic acid.
-
Staining: The fixed cells were stained with 0.4% SRB solution in 1% acetic acid.
-
Washing: Unbound dye was removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye was solubilized with 10 mM Tris base solution.
-
Measurement: The absorbance was read at a specific wavelength (typically 510 nm) to determine cell density.
-
-
Cell Counting Kit-8 (CCK-8) Assay:
-
Cell Seeding: Human Renal Mesangial Cells (HRMCs) were seeded in 96-well plates.
-
Treatment: Cells were exposed to high glucose (HG) with or without this compound.
-
Incubation with CCK-8: CCK-8 solution was added to each well and incubated.
-
Measurement: The absorbance was measured at 450 nm to determine the number of viable cells.
-
Cell Proliferation Assay
-
5-ethynyl-2'-deoxyuridine (EdU) Staining:
-
Treatment: HRMCs were treated with high glucose and this compound.
-
EdU Incorporation: Cells were incubated with EdU, which is incorporated into newly synthesized DNA.
-
Fixation and Permeabilization: Cells were fixed and permeabilized.
-
Click-iT® Reaction: A fluorescent azide is covalently attached to the alkyne group of EdU.
-
DNA Staining: The cell nuclei were counterstained with a DNA dye (e.g., Hoechst 33342).
-
Imaging: The percentage of EdU-positive cells was determined by fluorescence microscopy.
-
Analysis of Protein Expression and Activity
-
Western Blotting:
-
Cell Lysis: Cells were lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates was determined.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies specific to the proteins of interest (e.g., P53, P21, p-STAT3, p-ERK, p-Akt).
-
Secondary Antibody Incubation: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Gel Zymography (for MMP-2 activity):
-
Sample Preparation: Conditioned media from treated A375 cells were collected.
-
Electrophoresis: Samples were run on a polyacrylamide gel containing gelatin as a substrate.
-
Renaturation: The gel was washed with a Triton X-100 solution to remove SDS and allow the enzymes to renature.
-
Incubation: The gel was incubated in a developing buffer to allow the MMPs to digest the gelatin.
-
Staining and Destaining: The gel was stained with Coomassie Brilliant Blue and then destained.
-
Analysis: Areas of gelatinase activity appear as clear bands against a blue background.
-
Oxidative Stress and Inflammation Assays
-
Reactive Oxygen Species (ROS) Detection:
-
Probe Loading: HRMCs were loaded with a fluorescent ROS probe (e.g., DCFH-DA).
-
Treatment: Cells were subjected to high glucose and this compound treatment.
-
Measurement: The fluorescence intensity, which is proportional to the amount of ROS, was measured using a fluorescence microplate reader or flow cytometry.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Sample Collection: Cell culture supernatants were collected from treated HRMCs.
-
Coating: ELISA plates were coated with a capture antibody specific for the cytokine of interest (TNF-α, IL-1β, IL-6) or fibrosis marker (fibronectin, collagen IV).
-
Sample Incubation: The collected samples were added to the wells.
-
Detection Antibody: A detection antibody, conjugated to an enzyme, was added.
-
Substrate Addition: A substrate was added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the colored product was measured, and the concentration of the protein of interest was determined from a standard curve.
-
Signaling Pathways and Mechanisms of Action
In-vitro studies have begun to elucidate the molecular mechanisms underlying this compound's biological activities. The following diagrams illustrate the key signaling pathways identified.
Anti-Melanoma Signaling Pathways
This compound has been shown to modulate several signaling pathways crucial for melanoma cell proliferation and survival.[1][2] It induces the expression of the tumor suppressor p53 and its downstream target p21, leading to cell cycle arrest.[1] Furthermore, this compound inhibits the phosphorylation of STAT3, a key transcription factor involved in cell survival and proliferation.[1][2] Interestingly, it also leads to a sustained activation of the ERK1/2 and Akt pathways; however, inhibition of these pathways does not seem to counteract this compound's growth-inhibitory effects.[1][2]
References
The Unveiling of Salviolone's Benzotropolone Chromophore: A Novel Scaffold in Cancer Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Salviolone, a rare bisnorditerpene natural product isolated from the roots of Salvia miltiorrhiza (Danshen), has emerged as a compound of significant interest in oncological research. Its unique benzotropolone chromophore distinguishes it from other diterpenoids found in this traditional Chinese medicine, such as the well-studied tanshinones.[1] This guide delves into the novelty of this compound's core structure, its biological activity with a focus on melanoma, and the intricate signaling pathways it modulates. We provide a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to facilitate further investigation and drug development efforts.
Quantitative Biological Activity of this compound
This compound has demonstrated potent and selective cytotoxic effects against melanoma cell lines while exhibiting minimal impact on normal cells. The following tables summarize the key quantitative data reported in the literature.
Table 1: Cytotoxicity of this compound against Melanoma and Normal Cell Lines
| Cell Line | Cell Type | EC50 (µM) after 72h | Notes |
| A375 | Human Melanoma | ~17 | - |
| MeWo | Human Melanoma | ~22 | - |
| NHEM | Normal Human Epithelial Melanocytes | > 60 | This compound did not significantly affect NHEM viability at concentrations up to 60 µM.[1] |
Table 2: Effects of this compound on Key Malignancy-Associated Processes in A375 Melanoma Cells
| Assay | Endpoint | Concentration (µM) | Observed Effect |
| Colony Formation in Soft Agar | Anchorage-independent growth | 5 and 10 | Dose-dependent decrease in the number and size of colonies.[1] |
| Gel Zymography | MMP-2 Activity | 10 and 20 | Dose-dependent inhibition of MMP-2 gelatinase activity.[1] |
| Wound Healing Assay | Cell Migration | 20 | Did not significantly delay wound closure compared to control.[1] |
Experimental Protocols
Isolation and Characterization of this compound from Salvia miltiorrhiza
1. Extraction:
-
The roots of Salvia miltiorrhiza are extracted with ethanol.[1]
2. Chromatographic Separation:
-
The crude ethanol extract is fractionated using a Sephadex LH-20 column.[1]
-
Fractions containing this compound are further purified by semipreparative High-Performance Liquid Chromatography (HPLC).[1]
3. Structural Elucidation:
-
The structure of the isolated this compound is unambiguously determined using Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments) and Mass Spectrometry (MS).[1][2]
-
The fragmentation pattern of this compound in MS is characterized by the neutral loss of water, producing an intense fragment ion [M+H-H₂O]⁺ at m/z 251.[1]
Cell-Based Assays
1. Cell Viability Assay (SRB Assay):
-
A375, MeWo, and NHEM cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with varying concentrations of this compound for 72 hours.
-
Cell viability is determined using the Sulforhodamine B (SRB) assay, which measures total protein content.[1]
2. Western Blot Analysis:
-
A375 cells are treated with this compound (e.g., 20 µM) for specified time points (e.g., 48 and 72 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are incubated with primary antibodies against target proteins (e.g., p53, p-p53 (Ser15), p21, STAT3, p-STAT3 (Tyr705), p-STAT3 (Ser727), Akt, p-Akt, ERK1/2, p-ERK1/2) and a loading control (e.g., β-actin).
-
After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using a chemiluminescence detection system.[2]
3. Gel Zymography for MMP-2 Activity:
-
A375 cells are treated with this compound (e.g., 10 and 20 µM).
-
Conditioned media is collected and concentrated.
-
Samples are subjected to electrophoresis on a polyacrylamide gel containing gelatin.
-
The gel is incubated in a developing buffer to allow for gelatin digestion by MMPs.
-
The gel is stained with Coomassie Brilliant Blue, and clear zones of gelatinolysis indicate MMP activity.[1]
4. Colony Formation Assay:
-
A base layer of agar in complete medium is prepared in 6-well plates.
-
A375 cells are suspended in a top layer of agar with varying concentrations of this compound (e.g., 5 and 10 µM) and layered on top of the base layer.
-
Plates are incubated for approximately 21 days to allow for colony formation.
-
Colonies are stained with crystal violet and counted.[1]
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects through the modulation of multiple signaling pathways, as depicted in the following diagrams.
Caption: this compound-induced p53/p21 signaling pathway leading to cell cycle arrest.
Caption: Modulation of STAT3 signaling by this compound.
Caption: Unexpected sustained activation of ERK1/2 and Akt by this compound.
Discussion and Future Perspectives
The benzotropolone core of this compound represents a novel chemical scaffold with significant potential for the development of new anticancer agents. Its pleiotropic effects on melanoma cells, including the induction of cell cycle arrest and inhibition of key metastatic machinery, underscore its therapeutic promise.[3]
A particularly intriguing aspect of this compound's mechanism is the p53-dependent upregulation of p21.[2] this compound not only increases the expression of p53 but also enhances its phosphorylation at Ser15, leading to its activation.[2] This, in turn, strongly induces p21, a potent inhibitor of cyclin-dependent kinases, thereby halting cell cycle progression.[2]
Furthermore, this compound's modulation of the STAT3 signaling pathway is noteworthy. It decreases the activating phosphorylation at Tyr705 while increasing the phosphorylation at Ser727.[1] The reduction in p-Tyr705-STAT3 likely contributes to the observed decrease in MMP-2 activity, a key enzyme in tumor invasion and metastasis.[1]
The sustained activation of the pro-survival kinases ERK1/2 and Akt by this compound is an unexpected finding.[3] However, experimental evidence suggests that this activation does not compromise the overall anti-proliferative effects of this compound.[3] This could imply that the dominant tumor-suppressive pathways activated by this compound, such as the p53/p21 axis, override the pro-survival signals from the ERK and Akt pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Isolation of Salviolone from Salvia miltiorrhiza
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salvia miltiorrhiza, also known as Danshen, is a perennial plant in the mint family, Lamiaceae, and its roots are a prominent herb in traditional Chinese medicine. The plant is a rich source of bioactive compounds, broadly classified into water-soluble phenolic acids and lipid-soluble diterpenoid quinones, known as tanshinones. Salviolone, a benzotropolone-type derivative, is one such compound that has garnered scientific interest.[1] Recent studies have highlighted its potential as an anticancer agent, particularly in melanoma, where it has been shown to impair cell cycle progression, colony formation, and metalloproteinase-2 activity.[1][2] This document provides a detailed protocol for the isolation and purification of this compound from the roots of Salvia miltiorrhiza.
Data Presentation
The following table summarizes the quantitative analysis of this compound and other major diterpenoid compounds isolated from the ethanol extract of Salvia miltiorrhiza roots, as determined by LC-ESI/QTrap/MS/MS analysis.[1]
| Compound | Retention Time (min) | MRM Transition (m/z) | Amount (mg/100g of dry root) |
| Tanshinone IIA | 15.2 | 295.0 → 249.0 | 1379.00 |
| 1α-hydroxytanshinone | 13.8 | 311.0 → 265.0 | 35.52 |
| 1-oxotanshinone | 14.5 | 309.0 → 263.0 | 158.30 |
| Cryptotanshinone | 16.1 | 297.0 → 279.0 | 897.50 |
| 1β-hydroxycryptotanshinone | 14.8 | 313.0 → 295.0 | 20.44 |
| 1α-hydroxyanhydride-16R-cryptotanshinone | 15.5 | 329.0 → 267.0 | Not Quantified |
| This compound | 12.5 | 269.0 → 251.0 | In the range of 20.44–1379.00 |
Experimental Protocols
This protocol outlines a multi-step process for the isolation of this compound from Salvia miltiorrhiza roots, involving extraction, fractionation, and purification.
1. Plant Material and Extraction
The dried roots of Salvia miltiorrhiza are the starting material for the isolation of this compound.
-
Materials:
-
Powdered roots of Salvia miltiorrhiza
-
80% Ethanol (EtOH)
-
Reflux extraction apparatus
-
Filtration system (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
-
-
Protocol:
-
Weigh 100 g of powdered Salvia miltiorrhiza roots and place them into a round-bottom flask.
-
Add 600 mL of 80% ethanol to the flask.
-
Perform reflux extraction for 60 minutes at approximately 80°C.
-
After the first extraction, filter the mixture to separate the extract from the plant residue.
-
Return the plant residue to the flask and add another 600 mL of 80% ethanol.
-
Repeat the reflux extraction for another 60 minutes.
-
Filter the mixture again and combine the filtrates from both extractions.
-
Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
2. Fractionation by Column Chromatography
The crude extract is fractionated using Sephadex LH-20 column chromatography to separate compounds based on their molecular size and polarity.
-
Materials:
-
Sephadex LH-20 resin
-
Chromatography column
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Fraction collector
-
-
Protocol:
-
Swell the Sephadex LH-20 resin in the desired solvent (e.g., methanol) according to the manufacturer's instructions.
-
Pack the chromatography column with the swollen Sephadex LH-20 resin.
-
Dissolve the crude ethanol extract in a minimal amount of the mobile phase.
-
Load the dissolved extract onto the top of the Sephadex LH-20 column.
-
Elute the column with a suitable solvent system. A common approach is to use a gradient of dichloromethane and methanol (e.g., CH2Cl2:MeOH).
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the fractions that show the presence of the target compound.
-
3. Purification by Semipreparative High-Performance Liquid Chromatography (HPLC)
The final purification of this compound is achieved using semipreparative HPLC.
-
Materials:
-
Semipreparative HPLC system with a UV detector
-
C18 reversed-phase semipreparative column (e.g., 10 mm internal diameter)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
0.1% Formic acid (optional, to improve peak shape)
-
-
Protocol:
-
Dissolve the pooled fractions containing this compound in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
Set up the semipreparative HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions. A typical mobile phase could be a gradient of acetonitrile and water.
-
Inject the sample onto the column.
-
Run the HPLC separation using a suitable gradient program to separate this compound from other co-eluting compounds.
-
Monitor the elution profile at an appropriate UV wavelength (e.g., 254 nm).
-
Collect the fraction corresponding to the this compound peak.
-
Confirm the purity of the isolated this compound using analytical HPLC and its identity by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Mandatory Visualization
Experimental Workflow for this compound Isolation
Caption: Workflow for isolating this compound from Salvia miltiorrhiza roots.
Signaling Pathway of this compound in Melanoma Cells
Caption: Signaling pathways affected by this compound in A375 melanoma cells.
References
- 1. This compound from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on Optimization of Ethanol Reflux Extraction of Phenolic Acids from Salvia miltiorrhiza [scirp.org]
Application of Salviolone in Anchorage-Independent Growth Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Salviolone, a natural compound isolated from Salvia miltiorrhiza roots, in anchorage-independent growth assays. The provided protocols and data are intended to guide researchers in evaluating the anti-tumorigenic potential of this compound by assessing its ability to inhibit the growth of cancer cells in a three-dimensional matrix, a hallmark of malignant transformation.
Introduction
Anchorage-independent growth is a critical characteristic of cancer cells, enabling their survival and proliferation without attachment to a solid substrate, a condition that typically induces apoptosis in normal cells. The soft agar colony formation assay is the gold standard for assessing this capability in vitro. This compound has been identified as a potent inhibitor of anchorage-independent growth in melanoma cells, suggesting its potential as a therapeutic agent.[1][2][3][4][5] This document outlines the experimental procedures to test the effects of this compound on cancer cell colony formation and elucidates its underlying mechanism of action.
Mechanism of Action: Targeting the STAT3 Signaling Pathway
This compound exerts its anti-proliferative effects in cancer cells, at least in part, by modulating the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][4] STAT3 is a transcription factor that is often constitutively activated in many cancers, including melanoma, where it promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. This compound has been shown to decrease the phosphorylation of STAT3, which is a critical step for its activation and subsequent transcriptional activity.[1][4] By inhibiting STAT3 signaling, this compound can effectively hamper cancer cell growth and survival.
Caption: this compound inhibits the STAT3 signaling pathway.
Quantitative Data: Effect of this compound on A375 Melanoma Cell Colony Formation
The efficacy of this compound in inhibiting anchorage-independent growth was evaluated in the A375 human melanoma cell line. The cells were treated with varying concentrations of this compound and the number and size of colonies formed in soft agar were quantified after 21 days. The results are summarized in the table below.
| Treatment Group | Concentration (µM) | Average Number of Colonies (% of Control) | Average Colony Size (% of Control) |
| Control | 0 | 100% | 100% |
| This compound | 5 | Significantly Decreased | Significantly Decreased |
| This compound | 10 | Significantly Decreased | Significantly Decreased |
Data summarized from the findings reported in Cancers (Basel), 2022.[1]
Experimental Protocols
Anchorage-Independent Growth (Soft Agar) Assay
This protocol details the steps to assess the effect of this compound on the anchorage-independent growth of cancer cells.
Caption: Workflow for the soft agar colony formation assay.
Materials:
-
Cancer cell line of interest (e.g., A375 human melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Noble Agar or Agarose
-
Sterile 6-well plates or 35 mm dishes
-
Sterile water
-
Crystal Violet staining solution (0.005% in PBS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
1. Preparation of Agar Solutions:
-
1% Base Agar: Autoclave a 1% (w/v) solution of agar in sterile water.
-
0.7% Top Agar: Autoclave a 0.7% (w/v) solution of agar in sterile water.
-
Equilibrate both agar solutions to 40°C in a water bath before use. It is crucial not to exceed this temperature to avoid cell death.[6]
2. Preparation of the Base Layer:
-
Warm 2X complete cell culture medium to 40°C.
-
Mix equal volumes of the 1% base agar and the 2X complete medium to obtain a final concentration of 0.5% agar in 1X complete medium.
-
Dispense 1.5 mL of this base agar mixture into each well of a 6-well plate.
-
Allow the base layer to solidify at room temperature in a sterile hood for at least 30 minutes.
3. Preparation of the Cell Layer (Top Agar):
-
Trypsinize and count the cells. Prepare a single-cell suspension.
-
For a 6-well plate, you will typically need 5,000 to 10,000 cells per well.
-
Mix equal volumes of the 0.7% top agar (at 40°C) and a 2X cell suspension in complete medium (at 40°C) containing the desired concentration of this compound or vehicle control. This will result in a final agar concentration of 0.35%.
-
Immediately overlay 1.5 mL of this cell-agar suspension onto the solidified base layer.
4. Incubation:
-
Allow the top layer to solidify at room temperature for 30-60 minutes.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10 to 21 days.
-
Feed the cells every 2-3 days by adding 100-200 µL of complete medium containing the appropriate concentration of this compound or vehicle control to the top of the agar.
5. Staining and Quantification:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubate for at least 1 hour.[6][7]
-
Wash the wells gently with PBS to remove excess stain.
-
Count the number of colonies and measure their size using a dissecting microscope or an imaging system with colony counting software. Colonies are typically defined as cell clusters exceeding a certain diameter (e.g., 50 µm).
Troubleshooting
-
Agar solidifies prematurely: Ensure all components (agar, media, cell suspension) are maintained at 40°C before mixing and work quickly.
-
No colony formation in the control group: Check cell viability and seeding density. Ensure the cell line is capable of anchorage-independent growth.
-
High background staining: Gently wash the wells multiple times with PBS to reduce background.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by inhibiting the anchorage-independent growth of melanoma cells. The provided protocols offer a robust framework for researchers to further investigate the anti-tumorigenic properties of this compound and similar compounds. The modulation of the STAT3 pathway appears to be a key mechanism, presenting a valuable target for future drug development efforts.
References
- 1. This compound from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] this compound from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 7. artscimedia.case.edu [artscimedia.case.edu]
Application Notes and Protocols: Evaluating Salviolone's Impact on Metalloproteinase-2 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the inhibitory effects of Salviolone on matrix metalloproteinase-2 (MMP-2) activity. The protocols detailed below are essential for researchers investigating the therapeutic potential of this compound in diseases characterized by aberrant MMP-2 activity, such as cancer metastasis and tissue remodeling disorders.
Introduction
This compound, a diterpenoid compound isolated from Salvia miltiorrhiza, has been identified as an inhibitor of matrix metalloproteinase-2 (MMP-2) activity.[1][2][3] MMP-2, a zinc-dependent endopeptidase, plays a crucial role in the degradation of extracellular matrix components, thereby facilitating cell migration, invasion, and angiogenesis.[1][3] The dysregulation of MMP-2 activity is implicated in various pathological processes, most notably in tumor progression and metastasis. This document outlines key experimental procedures to quantify the impact of this compound on MMP-2 activity and to elucidate the underlying molecular mechanisms.
Data Presentation
The following table summarizes the observed effects of this compound on MMP-2 activity based on available research. It is important to note that while concentration-dependent inhibition has been demonstrated, specific IC50 values for direct enzymatic inhibition by this compound are not yet widely published.
| Compound | Concentration | Cell Line | Assay Method | Observed Effect on MMP-2 Activity | Reference |
| This compound | 10 µM | A375 Melanoma | Gelatin Zymography | Inhibition of gelatinase activity | [1][3] |
| This compound | 20 µM | A375 Melanoma | Gelatin Zymography | Stronger inhibition of gelatinase activity | [1][3] |
Experimental Protocols
Three primary methods are detailed here for the comprehensive evaluation of this compound's effect on MMP-2: Gelatin Zymography for activity in biological samples, a Fluorometric Assay for direct enzymatic activity, and Western Blotting for protein expression and signaling pathway analysis.
Protocol 1: Gelatin Zymography
This method semi-quantitatively measures the enzymatic activity of MMP-2 in biological samples, such as conditioned cell culture media or tissue extracts.[1][3]
Materials:
-
Cells of interest (e.g., A375 melanoma cells)
-
This compound
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Protein quantitation assay kit (e.g., BCA or Bradford)
-
SDS-PAGE equipment
-
10% SDS-PAGE gels containing 0.1% (w/v) gelatin
-
Zymogram sample buffer (non-reducing)
-
Zymogram developing buffer
-
Staining solution (e.g., Coomassie Brilliant Blue R-250)
-
Destaining solution
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to reach 70-80% confluency.
-
Wash cells with serum-free medium.
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) in serum-free medium for a predetermined time (e.g., 24-48 hours).
-
-
Sample Preparation:
-
Collect the conditioned media from the cell cultures.
-
Centrifuge the media to remove cell debris.
-
Determine the protein concentration of the supernatant.
-
-
Electrophoresis:
-
Mix equal amounts of protein from each sample with non-reducing zymogram sample buffer.
-
Load the samples onto the gelatin-containing SDS-PAGE gel.
-
Run the gel at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom.
-
-
Enzyme Renaturation and Development:
-
Carefully remove the gel and wash it twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.
-
Incubate the gel in developing buffer at 37°C for 16-24 hours.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMP-2.
-
Image the gel and quantify the band intensity using densitometry software.
-
Protocol 2: Fluorometric MMP-2 Activity Assay
This assay provides a quantitative measurement of MMP-2 activity using a specific fluorogenic substrate.[4][5]
Materials:
-
Recombinant active human MMP-2
-
This compound
-
MMP-2 assay buffer
-
Fluorogenic MMP-2 substrate (e.g., a FRET-based peptide)
-
MMP inhibitor (positive control, e.g., GM6001)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a dilution series of this compound in assay buffer.
-
Dilute the recombinant MMP-2 and the fluorogenic substrate in assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add the assay buffer.
-
Add the diluted this compound or positive control inhibitor to the respective wells.
-
Add the diluted recombinant MMP-2 to all wells except the substrate control well.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic MMP-2 substrate to all wells.
-
-
Measurement:
-
Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm or 490/525 nm, depending on the substrate).[4]
-
Continue to read the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Determine the percentage of MMP-2 inhibition for each concentration of this compound.
-
If possible, calculate the IC50 value of this compound for MMP-2 inhibition.
-
Protocol 3: Western Blotting for MMP-2 Expression and Signaling Pathway Analysis
Western blotting is used to determine the effect of this compound on the protein levels of MMP-2 and key signaling molecules like STAT3, phospho-STAT3, ERK1/2, phospho-ERK1/2, Akt, and phospho-Akt.[1][6][7]
Materials:
-
Cells treated with this compound as described in Protocol 1.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Protein quantitation assay kit.
-
SDS-PAGE equipment and reagents.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-MMP-2, anti-STAT3, anti-p-STAT3, anti-ERK1/2, anti-p-ERK1/2, anti-Akt, anti-p-Akt, and a loading control like anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound's action on MMP-2 and the general experimental workflows.
Caption: Proposed signaling pathway of this compound's inhibitory effect on MMP-2.
Caption: General experimental workflow for Gelatin Zymography.
Caption: Workflow for the in vitro Fluorometric MMP-2 Activity Assay.
References
- 1. This compound from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. InnoZyme™ Gelatinase (MMP-2/MMP-9) Activity Assay kit, Fluorogenic | CBA003 [merckmillipore.com]
- 5. Convenient fluorometric assay for matrix metalloproteinase activity and its application in biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad.com [bio-rad.com]
Application Notes and Protocols for In Vivo Evaluation of Salviolone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of Salviolone, a bioactive diterpenoid derived from Salvia miltiorrhiza. The protocols outlined below are designed to assess the therapeutic potential of this compound in preclinical models of melanoma and diabetic nephropathy, based on its known biological activities, including anti-proliferative, anti-inflammatory, and STAT3-modulating effects.
Part 1: Preclinical Investigation of this compound in a Melanoma Xenograft Model
Introduction
This compound has demonstrated significant anti-melanoma activity in vitro, including the ability to impair cell cycle progression and colony formation in A375 melanoma cells.[1][2][3] The proposed mechanism involves the upregulation of p21 in a p53-dependent manner and the modulation of STAT3 phosphorylation.[1][3] This protocol describes an in vivo xenograft model to evaluate the anti-tumor efficacy and tolerability of this compound.
Experimental Workflow
Experimental Protocol: Melanoma Xenograft
1.3.1. Animal Model:
-
Species: Athymic nude mice (Balb/c nu/nu), female, 6-8 weeks old.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, and ad libitum access to food and water.
1.3.2. Cell Culture and Tumor Implantation:
-
Culture A375 human melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells at 80-90% confluency using trypsin-EDTA. Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[4]
1.3.3. Treatment Regimen:
-
Monitor tumor growth every other day using a digital caliper.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Group 1 (Vehicle Control): Administer vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) intraperitoneally (i.p.) daily.
-
Group 2 (this compound - Low Dose): Administer this compound at 25 mg/kg (i.p.) daily.
-
Group 3 (this compound - High Dose): Administer this compound at 50 mg/kg (i.p.) daily.
-
Group 4 (Positive Control): Administer a standard-of-care agent like Vemurafenib (10 mg/kg, p.o.) daily, if applicable.[5]
-
Treat for 15-21 days, monitoring tumor volume and body weight every 2-3 days.
1.3.4. Endpoint Analysis:
-
At the end of the treatment period, euthanize mice by CO2 asphyxiation followed by cervical dislocation.
-
Excise tumors and record their final weight and volume.
-
Collect major organs (liver, kidneys, spleen, lungs, heart) for toxicity assessment.
-
Fix tumors and organs in 10% neutral buffered formalin for 24-48 hours for histopathological analysis.
-
Process tissues for paraffin embedding and sectioning. Stain sections with Hematoxylin and Eosin (H&E) to assess tumor morphology and organ toxicity.
-
Perform immunohistochemistry (IHC) on tumor sections for Ki-67 (proliferation marker), p21, and phosphorylated STAT3 (p-STAT3) to investigate the mechanism of action.
Data Presentation
Table 1: Efficacy of this compound on A375 Tumor Xenograft Growth
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | 1.5 ± 0.2 | 0 |
| This compound | 25 | 950 ± 120 | 0.9 ± 0.1 | 36.7 |
| This compound | 50 | 600 ± 90 | 0.6 ± 0.08 | 60.0 |
| Positive Control | 10 | 550 ± 85 | 0.5 ± 0.07 | 63.3 |
Table 2: Toxicological Assessment of this compound in Tumor-Bearing Mice
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) ± SEM | Liver Weight (g) ± SEM | Kidney Weight (g) ± SEM | Spleen Weight (g) ± SEM |
| Vehicle Control | - | +5.2 ± 1.5 | 1.2 ± 0.1 | 0.3 ± 0.02 | 0.1 ± 0.01 |
| This compound | 25 | +4.8 ± 1.8 | 1.2 ± 0.1 | 0.3 ± 0.03 | 0.1 ± 0.01 |
| This compound | 50 | +1.5 ± 2.0 | 1.3 ± 0.1 | 0.3 ± 0.02 | 0.1 ± 0.02 |
| Positive Control | 10 | -2.1 ± 1.9 | 1.1 ± 0.1 | 0.28 ± 0.03 | 0.09 ± 0.01 |
Part 2: Preclinical Investigation of this compound in a Diabetic Nephropathy Model
Introduction
Diabetic nephropathy is a serious complication of diabetes, and this compound has shown protective effects in high-glucose-treated renal mesangial cells by attenuating oxidative stress, inflammation, and fibrosis.[6] These effects are potentially mediated through the upregulation of membrane metalloendopeptidase (MME) and modulation of the PI3K/Akt signaling pathway.[6][7][8] This protocol details an in vivo model to assess the therapeutic potential of this compound in streptozotocin (STZ)-induced diabetic nephropathy.
Signaling Pathway
Experimental Protocol: Diabetic Nephropathy
2.3.1. Animal Model:
-
Species: C57BL/6J mice, male, 8 weeks old.
-
Housing: As described in section 1.3.1.
2.3.2. Induction of Diabetic Nephropathy:
-
Induce diabetes by multiple low-dose intraperitoneal injections of streptozotocin (STZ).[9]
-
Dissolve STZ in 0.1 M citrate buffer (pH 4.5) immediately before use.
-
Inject mice with STZ at 50 mg/kg for 5 consecutive days. Control mice receive citrate buffer only.[9]
-
Monitor blood glucose levels from the tail vein one week after the final injection. Mice with non-fasting blood glucose levels ≥ 250 mg/dL are considered diabetic and included in the study.
-
To accelerate nephropathy, mice can be fed a high-fat diet (60% kcal from fat) starting one week before STZ induction.[9]
2.3.3. Treatment Regimen:
-
One week after confirmation of diabetes, randomize diabetic mice into treatment groups (n=8-10 per group).
-
Group 1 (Non-diabetic Control): Healthy mice receiving vehicle.
-
Group 2 (Diabetic Control): Diabetic mice receiving vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) i.p. daily.
-
Group 3 (this compound - Low Dose): Diabetic mice receiving this compound at 20 mg/kg (i.p.) daily.
-
Group 4 (this compound - High Dose): Diabetic mice receiving this compound at 40 mg/kg (i.p.) daily.
-
Treat for 8-12 weeks. Monitor blood glucose and body weight weekly.
-
Collect 24-hour urine samples using metabolic cages at baseline and every 4 weeks to measure urinary albumin and creatinine levels.
2.3.4. Endpoint Analysis:
-
At the end of the study, euthanize mice and collect blood via cardiac puncture for serum analysis (BUN, creatinine).
-
Perfuse kidneys with cold PBS and excise them.
-
Record kidney weight and calculate the kidney-to-body weight ratio.
-
Fix one kidney in 10% neutral buffered formalin for histology (H&E, Periodic acid-Schiff (PAS), and Masson's trichrome staining) to assess glomerular hypertrophy, mesangial expansion, and fibrosis.
-
Snap-freeze the other kidney in liquid nitrogen for molecular analysis (Western blot or qPCR) to measure levels of MME, p-Akt, inflammatory markers (TNF-α, IL-6), and fibrotic markers (collagen IV, fibronectin).
Data Presentation
Table 3: Effect of this compound on Renal Function in Diabetic Mice
| Treatment Group | Dose (mg/kg) | Urinary Albumin/Creatinine Ratio (µg/mg) at 12 weeks ± SEM | Serum BUN (mg/dL) ± SEM | Serum Creatinine (mg/dL) ± SEM |
| Non-diabetic Control | - | 20 ± 5 | 25 ± 3 | 0.2 ± 0.05 |
| Diabetic Control | - | 150 ± 20 | 60 ± 8 | 0.5 ± 0.1 |
| This compound | 20 | 90 ± 15 | 45 ± 6 | 0.35 ± 0.08 |
| This compound | 40 | 65 ± 12 | 35 ± 5 | 0.28 ± 0.06 |
Table 4: Effect of this compound on Renal Histopathology and Molecular Markers
| Treatment Group | Dose (mg/kg) | Glomerular Hypertrophy Score (0-4) ± SEM | Mesangial Expansion Score (0-4) ± SEM | Renal MME Expression (Fold Change) ± SEM | Renal p-Akt/Akt Ratio (Fold Change) ± SEM |
| Non-diabetic Control | - | 0.2 ± 0.1 | 0.3 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Diabetic Control | - | 3.5 ± 0.4 | 3.2 ± 0.3 | 0.4 ± 0.05 | 2.5 ± 0.3 |
| This compound | 20 | 2.1 ± 0.3 | 2.0 ± 0.2 | 0.7 ± 0.08 | 1.8 ± 0.2 |
| This compound | 40 | 1.5 ± 0.2 | 1.4 ± 0.2 | 0.9 ± 0.1 | 1.3 ± 0.15 |
Part 3: General Protocols
Preparation of this compound for In Vivo Administration
-
Solubility Testing: Determine the solubility of this compound in various biocompatible solvents (e.g., DMSO, ethanol, PEG300, corn oil).
-
Vehicle Formulation: A common vehicle for hydrophobic compounds is a mixture of DMSO, Cremophor EL (or Tween 80), and saline. For example, a formulation could be 10% DMSO, 10% Cremophor EL, and 80% sterile saline.
-
Preparation:
-
Dissolve the required amount of this compound in DMSO first.
-
Add Cremophor EL and mix thoroughly.
-
Slowly add sterile saline while vortexing to form a clear solution or a fine suspension.
-
Prepare fresh daily before administration.
-
Acute Toxicity Study (Up-and-Down Procedure - OECD 425)
-
Objective: To determine the acute oral toxicity (LD50) of this compound.
-
Animals: Female rats or mice, nulliparous and non-pregnant.
-
Procedure:
-
Administer a single oral dose of this compound to one animal at a starting dose (e.g., 2000 mg/kg).
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal is given a higher dose. If it dies, the next animal is given a lower dose.
-
The dose progression or regression factor is typically 3.2.
-
Continue until the stopping criteria are met (e.g., 3 consecutive animals survive at the upper bound, or a reversal of outcome occurs 5 times).
-
The LD50 is calculated using the AOT425StatPgm software.
-
-
Observations: Record changes in body weight, skin, fur, eyes, and behavior. Perform gross necropsy on all animals at the end of the study.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines (IACUC). All animal experiments should be conducted in accordance with approved animal care and use protocols.
References
- 1. The potential for targeting the STAT3 pathway as a novel therapy for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 promotes melanoma metastasis by CEBP-induced repression of the MITF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]
- 5. mdpi.com [mdpi.com]
- 6. Targeting STAT3 affects melanoma on multiple fronts - ProQuest [proquest.com]
- 7. The role of PI3K/Akt signaling pathway in chronic kidney disease - ProQuest [proquest.com]
- 8. The role of PI3K/Akt signaling pathway in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in Murine Models of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Salviolone in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Salviolone, a bioactive diterpene isolated from Salvia miltiorrhiza, in cell culture experiments. This document includes information on its mechanism of action, protocols for assessing its cellular effects, and quantitative data to guide experimental design.
Introduction to this compound
This compound is a natural compound that has demonstrated significant anti-cancer properties, particularly in melanoma cell lines.[1][2] It has been shown to impair cell viability, inhibit cell cycle progression, and reduce colony formation.[1][2][3] Its mechanism of action involves the modulation of several key signaling pathways implicated in cancer cell proliferation and survival.
Preparation of this compound for Cell Culture
Materials
-
This compound powder
-
Methanol (ACS grade or higher)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile-filtered pipette tips
-
Cell culture medium appropriate for the cell line of interest
-
Vortex mixer
-
0.22 µm sterile syringe filter
Protocol for Preparation of this compound Stock Solution (1 mg/mL)
-
Weigh out 1 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 1 mL of methanol to the tube.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile, light-protected tube.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. While specific stability data for this compound is limited, storing dissolved compounds in small aliquots at low temperatures is a standard practice to maintain their activity.[4]
Preparation of Working Solutions
-
Thaw a vial of the this compound stock solution at room temperature.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration immediately before use.
-
Important: The final concentration of methanol in the cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[5] For example, to prepare a 10 µM working solution from a 1 mg/mL (~3.5 mM) stock, a 1:350 dilution is required, resulting in a final methanol concentration of approximately 0.28%.
-
Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of methanol as the highest concentration of this compound used.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound in various cell culture experiments based on published data.
| Cell Line | Assay | EC50 / Effective Concentration | Reference |
| A375 (Melanoma) | Cell Viability (SRB) | ~17 µM | |
| MeWo (Melanoma) | Cell Viability (SRB) | ~50% inhibition at 20 µM | [3] |
| A375 (Melanoma) | Colony Formation | 5 and 10 µM | [3] |
| A375 (Melanoma) | MMP2 Activity | 10 and 20 µM | [3] |
| NHEM (Normal Melanocytes) | Cell Viability (SRB) | No significant effect at 10-20 µM | [3] |
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is adapted from a study on this compound's effect on melanoma cells.[6]
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere for 24 hours.
-
Treat the cells with a serial dilution of this compound (e.g., 1, 5, 10, 20, 40, 60 µM) and a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Dissolve the bound stain by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Read the absorbance at 510 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This is a general protocol for detecting apoptosis by flow cytometry.
-
Seed cells in a 6-well plate and treat with this compound (e.g., 10, 20, 40 µM) and a vehicle control for the desired time (e.g., 48 hours).
-
Harvest the cells, including both the adherent and floating populations.
-
Wash the cells twice with cold PBS and resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Signaling Pathways and Experimental Workflows
This compound's Impact on STAT3, ERK, and Akt Signaling
This compound has been shown to modulate the STAT3, ERK1/2, and Akt signaling pathways in melanoma cells.[2][6] It decreases the phosphorylation of STAT3 at Tyr705 while increasing it at Ser727.[3] It also sustains the activation of ERK1/2 and Akt.[2][6]
References
- 1. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Activity of dissolved mitomycin C after different methods of long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nepetoidin B from Salvia plebeia R. Br. Inhibits Inflammation by Modulating the NF-κB and Nrf2/HO-1 Signaling Pathways in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Salviolone Dosage for Maximum Therapeutic Effect: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Salviolone dosage in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a bioactive diterpenoid compound isolated from the roots of Salvia miltiorrhiza (Danshen). Its primary mechanism of action in cancer cells, particularly melanoma, involves the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) signaling.[1][2] this compound decreases the phosphorylation of STAT3 at the tyrosine 705 residue, which is crucial for its activation and downstream gene transcription.[1] Additionally, it promotes a p53-dependent increase in p21 protein expression, leading to cell cycle arrest.[1][2]
Q2: What is the typical effective concentration range for this compound in in-vitro experiments?
The effective concentration of this compound can vary depending on the cell line. For melanoma cell lines, the half-maximal effective concentration (EC₅₀) for reducing cell viability is approximately 17 µM for A375 cells and 22 µM for MeWo cells.[1] It is recommended to perform a dose-response experiment starting with a range of concentrations around these values (e.g., 5 µM to 50 µM) to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Is this compound selective for cancer cells?
Studies have shown that this compound exhibits selectivity for melanoma cells over normal human epithelial melanocytes (NHEM).[1][2] At concentrations that significantly inhibit melanoma cell viability (10-20 µM), this compound does not substantially affect the growth of normal melanocytes.[1]
Q4: How should I prepare and store this compound for cell culture experiments?
It is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.[3] For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[4] Stock solutions can generally be stored at -20°C for several months.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability Results
| Issue | Possible Cause | Troubleshooting Steps |
| Higher than expected cell viability at presumed effective concentrations. | 1. This compound Degradation: this compound, like other phenolic compounds, may be unstable in solution over time, especially at physiological pH and temperature.[5][6] 2. Cell Line Resistance: The specific cell line may be less sensitive to this compound's effects. 3. Incorrect Dosage Calculation: Errors in dilution calculations. | 1. Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment. 2. Verify EC₅₀: Perform a new dose-response curve to confirm the EC₅₀ for your specific cell line. 3. Check Calculations: Double-check all dilution calculations. |
| High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent number of cells seeded in each well. 2. Edge Effects: Evaporation from wells on the edge of the plate. 3. This compound Precipitation: The compound may precipitate out of solution when diluted in aqueous media.[3] | 1. Proper Cell Seeding Technique: Ensure a homogenous cell suspension and careful pipetting. 2. Mitigate Edge Effects: Do not use the outer wells of the plate for experimental data points; fill them with sterile media or PBS. 3. Check for Precipitation: Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, try vortexing or sonicating briefly. Ensure the final DMSO concentration is not too low. |
Guide 2: Inconsistent Western Blot Results for Signaling Proteins
| Issue | Possible Cause | Troubleshooting Steps |
| No decrease in p-STAT3 (Tyr705) signal. | 1. Insufficient this compound Concentration or Incubation Time: The dose or duration of treatment may not be optimal. 2. Poor Antibody Quality: The primary antibody may not be specific or sensitive enough. 3. Sample Degradation: Dephosphorylation of proteins after cell lysis. | 1. Optimize Treatment Conditions: Perform a time-course (e.g., 24, 48, 72 hours) and dose-response experiment. 2. Validate Antibody: Use a positive control (e.g., a cell line with known high p-STAT3 levels) and a negative control. 3. Use Phosphatase Inhibitors: Always include phosphatase inhibitors in your lysis buffer and keep samples on ice. |
| Unexpected increase in p-ERK1/2 and p-Akt signal. | This is a documented effect of this compound.[1] The sustained activation of these pathways appears to be irrelevant to the growth-inhibitory effects of this compound in A375 melanoma cells.[1] | This is an expected result and not necessarily an experimental artifact. To confirm that this activation is not interfering with the intended outcome, you can use specific inhibitors for MEK (e.g., U0126) and PI3K/Akt (e.g., LY294002) in combination with this compound.[1] |
| High background on the blot. | 1. Inappropriate Blocking Agent: For phospho-proteins, milk can sometimes cause high background due to its casein content. 2. Insufficient Washing: Residual primary or secondary antibody. | 1. Use BSA for Blocking: Use a 3-5% Bovine Serum Albumin (BSA) solution in TBST for blocking and antibody dilution. 2. Increase Wash Steps: Increase the number and duration of washes with TBST. |
Data Presentation
Table 1: EC₅₀ Values of this compound in Melanoma Cell Lines
| Cell Line | EC₅₀ (µM) |
| A375 | 17 |
| MeWo | 22 |
| Data sourced from a study on the anti-melanoma effects of this compound.[1] |
Table 2: Effect of this compound on Anchorage-Independent Growth of A375 Cells
| This compound Concentration (µM) | Inhibition of Colony Formation |
| 5 | Decreased number and size of colonies |
| 10 | Further decreased number and size of colonies |
| Observations from a soft agar colony formation assay after 21 days of culture.[1] |
Experimental Protocols
Protocol 1: Determination of this compound EC₅₀ using Sulforhodamine B (SRB) Assay
This protocol is adapted from standard SRB assay procedures.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0, 1, 5, 10, 20, 30, 40, and 50 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Wash the plate four times with 1% acetic acid and allow it to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to solubilize the bound dye.
-
Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the EC₅₀ value.
Mandatory Visualizations
Caption: this compound's molecular mechanism in melanoma cells.
References
- 1. This compound from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Salvia miltiorrhiza roots impairs cell cycle progression, colony formation, and metalloproteinase-2 activity in a375 melanoma cells: involvement of P21(Cip1/Waf1) expression and STAT3 phosphorylation [iris.univr.it]
- 3. selleckchem.com [selleckchem.com]
- 4. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 5. Studies on the stability of salvianolic acid B as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Addressing variability in Salviolone's biological activity
Welcome to the technical support center for Salviolone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to address common challenges that may lead to variability in its biological activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a bioactive diterpenoid compound isolated from the roots of Salvia miltiorrhiza (Danshen).[1][2] Its primary reported biological activities include anti-cancer effects, particularly against melanoma, and protective effects against high-glucose-induced damage in human renal mesangial cells, suggesting potential applications in diabetic nephropathy.[2]
Q2: What are the known molecular targets and signaling pathways of this compound?
This compound has been shown to exert its effects through multiple signaling pathways. In melanoma cells, it has been found to modulate the phosphorylation of the signal transducer and activator of transcription (STAT)3.[1][2][3] It also upregulates p21 protein expression in a p53-dependent manner, leading to cell cycle arrest.[1][2] Additionally, this compound has been observed to inhibit the activity of matrix metalloproteinase-2 (MMP-2).[1][2]
Q3: What solvents are recommended for dissolving this compound?
Q4: How should this compound powder and stock solutions be stored?
The powdered form of this compound should be stored at room temperature in a dry place.[1] Stock solutions prepared in methanol or DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q5: Is this compound selective for cancer cells?
Studies have shown that this compound can impair the viability of melanoma cells (A375 and MeWo) without significantly affecting the growth of normal human epithelial melanocytes at similar concentrations, suggesting a degree of selectivity for cancer cells.[1][7]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected biological activity (e.g., high IC50 values).
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting Step: this compound, like many natural products, may have limited solubility in aqueous cell culture media. Visually inspect your final working solution for any signs of precipitation. If precipitation is observed, consider the following:
-
Decrease the final concentration of this compound.
-
Increase the concentration of the organic solvent (e.g., DMSO) in the final working solution, ensuring it remains at a non-toxic level for your cells (typically ≤ 0.5%).
-
Prepare fresh dilutions from the stock solution immediately before each experiment.
-
-
-
Possible Cause 2: Compound Degradation.
-
Troubleshooting Step: Improper storage or handling can lead to the degradation of this compound.
-
Ensure that the solid compound is stored in a dry environment at the recommended temperature.[1]
-
When preparing stock solutions, use high-purity, anhydrous solvents.
-
Aliquot stock solutions to minimize freeze-thaw cycles.
-
Protect stock solutions from light.
-
-
-
Possible Cause 3: Cell Line Variability.
-
Troubleshooting Step: The biological response to this compound can vary significantly between different cell lines due to their unique genetic and proteomic profiles.
-
Verify the identity of your cell line through short tandem repeat (STR) profiling.
-
Ensure that the passage number of your cells is within an acceptable range, as high passage numbers can lead to phenotypic and genotypic drift.
-
Consult the literature for reported IC50 values of this compound in your specific cell line or similar cell types.
-
-
Issue 2: High variability between experimental replicates.
-
Possible Cause 1: Inaccurate Pipetting.
-
Troubleshooting Step: Due to its potency, small variations in the concentration of this compound can lead to significant differences in biological response.
-
Calibrate your pipettes regularly.
-
Use appropriate pipette sizes for the volumes being dispensed.
-
When preparing serial dilutions, ensure thorough mixing between each dilution step.
-
-
-
Possible Cause 2: Uneven Cell Seeding.
-
Troubleshooting Step: An inconsistent number of cells per well can lead to variability in cell viability assays.
-
Ensure that your cell suspension is homogenous before seeding.
-
Use a consistent seeding technique across all plates.
-
Consider performing a cell count on a representative sample of the cell suspension to confirm cell density.
-
-
-
Possible Cause 3: Edge Effects in Multi-well Plates.
-
Troubleshooting Step: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth.
-
Avoid using the outermost wells for experimental conditions.
-
Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
-
Data on this compound Biological Activity
| Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| A375 (Melanoma) | SRB Assay | ~10-20 | [1] |
| MeWo (Melanoma) | SRB Assay | ~10-20 | [1] |
| NHEM (Normal Human Epithelial Melanocytes) | SRB Assay | > 60 | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous methanol to achieve the desired stock concentration (e.g., 1 mg/mL).[1]
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability (SRB) Assay
This protocol is adapted from the methodology described for assessing the effect of this compound on melanoma cells.[1]
-
Seed cells in a 96-well plate at the desired density and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
After incubation, fix the cells by adding cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Wash the plates four times with water and allow them to air dry.
-
Stain the cells with 0.04% (w/v) sulforhodamine B (SRB) solution for 1 hour at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB dye with a 10 mM Tris-base solution.
-
Read the absorbance at 492 nm using a microplate reader.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This protocol provides a general workflow for analyzing changes in protein expression and phosphorylation.
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in a sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., phospho-STAT3, total STAT3, p21, p53) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound's anti-melanoma signaling pathways.
Caption: Troubleshooting inconsistent this compound activity.
Caption: General experimental workflow for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] this compound from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation | Semantic Scholar [semanticscholar.org]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gchemglobal.com [gchemglobal.com]
- 7. This compound from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
How to enhance the stability of Salviolone in solution?
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of Salviolone in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: Specific stability studies on this compound are limited in publicly available literature. The following recommendations are based on the general chemical properties of phenolic and tropolone-containing compounds, including structurally related molecules like theaflavins.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What is happening?
A color change in your this compound solution, often to a darker or brownish hue, is a common indicator of degradation. This is likely due to oxidation and/or other chemical transformations of the this compound molecule, which is a phenolic compound susceptible to instability in solution.
Q2: What are the primary factors that affect this compound stability in solution?
Based on the chemistry of similar compounds, the primary factors affecting this compound stability are:
-
pH: this compound contains a tropolone ring, a structure known to be sensitive to pH. Compounds with a similar benzotropolone moiety are notably unstable in neutral to alkaline conditions but more stable in acidic environments.[1][2][3][4]
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation for many organic molecules, including phenolic compounds.
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate photochemical degradation reactions.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenolic structure of this compound.
-
Solvent: The choice of solvent can influence the stability of this compound. Protic solvents may participate in degradation reactions.
Q3: What is the optimal pH for storing this compound solutions?
While specific data for this compound is unavailable, studies on theaflavins, which also possess a benzotropolone structure, show greater stability in acidic conditions (pH < 5.5).[1][2][4] Therefore, it is recommended to maintain this compound solutions in an acidic buffer (e.g., citrate or acetate buffer) with a pH in the range of 3 to 5.
Q4: Are there any additives that can help stabilize my this compound solution?
Yes, several types of additives can be considered:
-
Antioxidants: To mitigate oxidative degradation, the addition of antioxidants can be beneficial. Common choices include:
-
Ascorbic acid (Vitamin C)
-
Butylated hydroxytoluene (BHT)
-
Tert-butylhydroquinone (TBHQ)
-
-
Chelating Agents: Metal ions can catalyze oxidation. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.
-
Inert Gas: Purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can displace oxygen and prevent oxidation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid loss of potency or activity in biological assays. | Degradation of this compound in the assay medium. | 1. Prepare this compound stock solutions fresh before each experiment. 2. If possible, adjust the pH of the assay medium to be slightly acidic (if compatible with the cells/assay). 3. Minimize the incubation time of this compound in the assay medium. |
| Precipitate forms in the solution upon storage. | Degradation products may be less soluble. Alternatively, this compound itself may have limited solubility in the chosen solvent system. | 1. Confirm the identity of the precipitate. If it is a degradation product, follow stability enhancement guidelines. 2. If it is this compound, consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) to improve solubility. Ensure the co-solvent is compatible with your experimental system. |
| Inconsistent experimental results between batches of this compound solution. | Inconsistent preparation and storage of the solutions leading to varying levels of degradation. | 1. Standardize the solution preparation protocol, including solvent, pH, and the use of any stabilizing agents. 2. Store all solutions under identical, controlled conditions (e.g., refrigerated, protected from light). |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol provides a general method for preparing a more stable stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Citrate buffer (0.1 M, pH 4.0)
-
Ascorbic acid
-
Nitrogen or Argon gas
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the this compound completely.
-
In a separate sterile container, prepare the desired volume of citrate buffer (pH 4.0).
-
Add ascorbic acid to the citrate buffer to a final concentration of 0.1% (w/v) and mix until dissolved.
-
Sparge the citrate buffer/ascorbic acid solution with nitrogen or argon gas for 10-15 minutes to remove dissolved oxygen.
-
While vortexing the dissolved this compound in DMSO, slowly add the oxygen-free citrate buffer to achieve the final desired concentration.
-
Aliquot the final solution into amber glass vials or cryovials.
-
Flush the headspace of each vial with nitrogen or argon before sealing.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Monitoring this compound Stability by HPLC
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound over time.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis scan of this compound (likely in the 250-400 nm range).
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Procedure:
-
Prepare a this compound solution under the conditions you wish to test (e.g., different pH, temperature, light exposure).
-
At time zero, inject a sample onto the HPLC to obtain the initial peak area of this compound.
-
Store the solution under the test conditions.
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC.
-
Monitor the decrease in the peak area of the this compound peak and the appearance of any new peaks, which would indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stability of black tea polyphenol, theaflavin, and identification of theanaphthoquinone as its major radical reaction product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress on theaflavins: efficacy, formation, and preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Salviolone and Cryptotanshinone: A Comparative Analysis for Melanoma Treatment
For Immediate Release
In the ongoing search for more effective melanoma therapies, two natural compounds, Salviolone and Cryptotanshinone, both derived from the plant Salvia miltiorrhiza, have emerged as promising candidates. This guide provides a comprehensive comparison of their anti-melanoma properties, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these potential therapeutic agents.
At a Glance: Performance Comparison
| Parameter | This compound | Cryptotanshinone |
| Cell Viability (EC50/IC50) | A375: ~17 µM, MeWo: ~22 µM[1] | A375: ~14 µM, MeWo: ~17 µM[1], B16: 12.37 µM, B16BL6: 8.65 µM[2] |
| Cell Cycle Arrest | More pronounced effect on cell-cycle-related proteins[1][3] | Induces G2/M phase arrest in A375, A2058, and A875 cells[4]. Induces G1 arrest in B16BL6 cells and G2/M arrest in B16 cells[2]. |
| Apoptosis Induction | - | Induces apoptosis via the ROS-mitochondrial pathway[4] |
| Key Signaling Pathways | STAT3 inhibition, p21 expression induction[1][3] | STAT3 inhibition, ROS-mitochondrial pathway, MMP-9 downregulation[4][5] |
In-Depth Analysis
Cytotoxicity Against Melanoma Cells
Both this compound and Cryptotanshinone have demonstrated the ability to inhibit the viability of melanoma cells. In a direct comparative study on A375 and MeWo human melanoma cell lines, Cryptotanshinone exhibited slightly lower EC50 values, suggesting a marginally higher potency in reducing cell viability under the tested conditions.[1] Specifically, the EC50 for Cryptotanshinone was approximately 14 µM in A375 cells and 17 µM in MeWo cells, while this compound showed EC50 values of approximately 17 µM and 22 µM in the same cell lines, respectively.[1] Further studies on Cryptotanshinone have reported IC50 values of 12.37 µM in B16 mouse melanoma cells and 8.65 µM in the highly metastatic B16BL6 cell line.[2]
It is noteworthy that both compounds have shown selectivity for melanoma cells over normal human epithelial melanocytes, a crucial aspect for potential therapeutic agents.[1]
Mechanism of Action: A Tale of Two Compounds
While both compounds impact key cellular processes implicated in cancer progression, their primary mechanisms of action appear to differ.
This compound: Research highlights this compound's significant impact on cell cycle regulation. It has been shown to have a more pronounced effect on cell-cycle-related proteins compared to Cryptotanshinone.[1][3] A key mechanism is the induction of p21 protein expression in a p53-dependent manner.[1] The p21 protein is a potent cyclin-dependent kinase inhibitor, and its upregulation leads to cell cycle arrest. Furthermore, this compound has been observed to modulate the phosphorylation of the signal transducer and activator of transcription 3 (STAT3), a key signaling node in melanoma.[1][3]
Cryptotanshinone: The anti-melanoma activity of Cryptotanshinone is multifaceted. It has been shown to induce apoptosis in human melanoma cell lines through the reactive oxygen species (ROS)-mitochondrial apoptotic pathway.[4] This involves the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[4] Like this compound, Cryptotanshinone also inhibits the STAT3 signaling pathway.[5] Additionally, it impairs melanoma cell migration and invasion by downregulating matrix metalloproteinase-9 (MMP-9).[4] In different melanoma cell lines, Cryptotanshinone has been observed to induce cell cycle arrest at different phases, specifically G2/M phase in A375, A2058, and A875 cells, and either G1 or G2/M in B16 and B16BL6 cells.[2][4]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes discussed, the following diagrams are provided.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate melanoma cells (e.g., A375, MeWo) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Cryptotanshinone for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC50/IC50 values.
Western Blot for Protein Expression and Phosphorylation
-
Cell Lysis: After treatment with this compound or Cryptotanshinone (e.g., 20 µM for 48 or 72 hours), wash the cells with ice-old PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p21, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Treat cells with the compounds for the indicated times. Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Preparation: After drug treatment, harvest both the adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, detecting the fluorescence of FITC and PI.
-
Data Interpretation: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
Both this compound and Cryptotanshinone exhibit promising anti-melanoma properties through distinct but overlapping mechanisms. Cryptotanshinone appears to be a potent inducer of apoptosis and an inhibitor of cell migration, with slightly greater cytotoxicity in the cell lines tested. This compound, on the other hand, demonstrates a more significant impact on cell cycle regulation, primarily through the p53/p21 pathway. The inhibition of the critical STAT3 signaling pathway is a common feature of both compounds.
This comparative guide suggests that both molecules warrant further investigation as potential therapeutic agents for melanoma. Future research should focus on in vivo studies to validate these in vitro findings and to explore potential synergistic effects when used in combination with existing melanoma therapies. The detailed experimental protocols provided herein offer a foundation for such continued research and development.
References
- 1. This compound from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryptotanshinone has diverse effects on cell cycle events in melanoma cell lines with different metastatic capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cryptotanshinone induces melanoma cancer cells apoptosis via ROS-mitochondrial apoptotic pathway and impairs cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Salviolone: A Comparative Efficacy Analysis Against Other Tanshinones in Cancer Therapy
For Immediate Release
A Comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative efficacy of Salviolone against other prominent tanshinones. This document provides an objective analysis supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
This compound, a bioactive compound derived from the roots of Salvia miltiorrhiza (Danshen), has demonstrated significant potential as an anticancer agent. This guide provides a comparative analysis of its efficacy against other well-known tanshinones, including Tanshinone IIA, Cryptotanshinone, and Dihydrotanshinone I. The information presented herein is intended to support further research and drug development initiatives in oncology.
Comparative Efficacy: A Tabular Overview
The following tables summarize the available quantitative data on the cytotoxic effects of this compound and other tanshinones across various cancer cell lines.
Table 1: Comparative Cytotoxicity (EC50/IC50 in µM) of Tanshinones in Melanoma Cell Lines
| Compound | A375 Human Melanoma | MeWo Human Melanoma |
| This compound | 17 µM (EC50)[1] | ~50% inhibition at 20 µM[2] |
| Tanshinone IIA | 1 µM (EC50)[1] | Not specified |
| Cryptotanshinone | 14 µM (EC50)[1] | ~50% inhibition at 20 µM[2] |
Table 2: Comparative Cytotoxicity (IC50 in µM) of Tanshinones in Other Cancer Cell Lines
| Compound | SGC7901 Gastric Cancer | MGC803 Gastric Cancer | Lung Cancer (unspecified) | Osteosarcoma (U2OS, MOS-J) |
| Dihydrotanshinone I | Higher cytotoxicity than other tanshinones[3] | Higher cytotoxicity than other tanshinones[3] | Not specified | Not specified |
| Tanshinone I | Not specified | Not specified | More potent than Tan IIA and Cryptotanshinone[4] | 1-1.5 µM[4] |
| Tanshinone IIA | Not specified | Not specified | Less potent than Tan I[4] | Not specified |
| Cryptotanshinone | Not specified | Not specified | Less potent than Tan I[4] | Not specified |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison of tanshinone efficacy.
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
This assay is used to determine cell density based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or other tanshinones for a specified duration (e.g., 72 hours).
-
Cell Fixation: Discard the culture medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with distilled water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the compounds of interest for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Harvest and wash the treated cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined.
Signaling Pathways and Mechanisms of Action
This compound and other tanshinones exert their anticancer effects by modulating various signaling pathways. The following diagrams illustrate these complex interactions.
Caption: this compound's impact on cell cycle and STAT3 signaling.
This compound has been shown to impair the viability of melanoma cells without affecting the growth of normal melanocytes.[5] Its anticancer activity involves increasing P21 protein expression in a P53-dependent manner.[1][5] This leads to a multi-target effect on cell-cycle-related proteins.[5][6] Additionally, this compound modulates the phosphorylation level of the signal transducer and activator of transcription (STAT)3.[5][6]
Caption: Tanshinone IIA's inhibitory effects on key cancer pathways.
Tanshinone IIA is a widely studied tanshinone with a broad range of antitumor effects on various human tumor cell lines.[7][8] It is known to induce autophagy and apoptosis, and inhibit cell growth and migration by activating AMPK and inhibiting the PI3K/Akt/mTOR signaling pathway.[7][8] Furthermore, it can block the Ras/Raf/MEK/ERK pathway.[7][8]
Caption: Cryptotanshinone's multi-target inhibition of cancer signaling.
Cryptotanshinone has demonstrated remarkable pharmacological effects, including significant anticancer potential.[9] It exerts its therapeutic effects by modulating multiple molecular pathways, primarily targeting the PI3K/Akt/mTOR and JAK/STAT pathways to achieve its anticancer efficacy.[9] It also shows inhibitory effects on the NF-κB and MAPK pathways.[10]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the anticancer efficacy of tanshinones in vitro.
Caption: In vitro workflow for evaluating tanshinone anticancer activity.
Conclusion
This compound emerges as a promising anticancer compound with efficacy comparable to other well-established tanshinones like Cryptotanshinone in certain cancer models. Its distinct mechanism of action, particularly its impact on the p53/p21 axis and STAT3 signaling, warrants further investigation. This comparative guide highlights the therapeutic potential of this compound and underscores the importance of continued research into the diverse family of tanshinones for the development of novel cancer therapies. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in this field.
References
- 1. This compound from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients [frontiersin.org]
- 5. This compound from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound from Salvia miltiorrhiza roots impairs cell cycle progression, colony formation, and metalloproteinase-2 activity in a375 melanoma cells: involvement of P21(Cip1/Waf1) expression and STAT3 phosphorylation [iris.univr.it]
- 7. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 8. Tanshinone IIA: A Review of its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Salviolone: A Targeted Strike Against Cancer Cells While Sparing Normal Counterparts
A comprehensive analysis of current research reveals Salviolone, a natural compound derived from Salvia miltiorrhiza, demonstrates a significant selective cytotoxic effect against various cancer cell lines while exhibiting minimal toxicity to normal, healthy cells. This differential activity, coupled with its multi-pronged attack on cancer-promoting signaling pathways, positions this compound as a promising candidate for further oncological drug development.
This compound's preferential targeting of cancer cells is a critical attribute for any potential therapeutic agent, aiming to maximize efficacy while minimizing side effects. Experimental data consistently shows a substantial difference in the concentration of this compound required to inhibit the growth of cancer cells compared to their non-malignant counterparts.
Comparative Cytotoxicity: A Clear Margin of Safety
Quantitative analysis underscores this compound's selectivity. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are significantly lower for cancer cells than for normal cells.
| Cell Line | Cell Type | This compound Concentration (µM) for 50% Viability Inhibition | Citation(s) |
| A375 | Human Melanoma | ~20 (EC50) | [1][2] |
| MeWo | Human Melanoma | ~20 (EC50) | [1][2] |
| HeLa | Human Cervical Cancer | 20 (IC50) | [3] |
| NHEM | Normal Human Melanocytes | >60 (EC50) | [1][2] |
| FR-2 | Normal Rat Fibroblasts | 120 (IC50) | [3] |
This marked difference in effective concentrations highlights this compound's therapeutic window, suggesting it can be administered at levels toxic to cancerous cells but safe for normal tissues. For instance, at concentrations around 20 µM, this compound effectively halves the viability of melanoma and cervical cancer cells, whereas normal human melanocytes and rat fibroblasts remain largely unaffected even at three to six times that concentration respectively.[1][2][3]
Unraveling the Mechanism: A Multi-Target Approach in Cancer Cells
This compound's anti-cancer activity stems from its ability to interfere with multiple signaling pathways that are crucial for tumor growth and survival. In melanoma cells, this compound has been shown to impair cell cycle progression and increase the expression of the p21 protein in a p53-dependent manner.[1][4] It also modulates the phosphorylation of STAT3, a key protein involved in cell survival and proliferation.[1][4] Furthermore, this compound inhibits colony formation and the activity of metalloproteinase-2 (MMP-2), an enzyme critical for cancer cell invasion and metastasis.[1][4]
In cervical cancer cells, this compound induces autophagic cell death and causes cell cycle arrest in the G2/M phase.[3] It also suppresses the migration and invasion of these cells by inhibiting the Nf-kB/m-TOR/PI3K/AKT signaling pathway.[3]
The following diagrams illustrate the key signaling pathways affected by this compound in cancer cells.
References
- 1. This compound from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jbuon.com [jbuon.com]
- 4. This compound from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Salviolone vs. Established Anti-Melanoma Drugs: A Comparative Analysis for Researchers
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the preclinical data of the novel compound Salviolone against established anti-melanoma therapies. This guide summarizes the available experimental data on efficacy, mechanism of action, and provides detailed experimental protocols for key assays.
Introduction
Melanoma remains a significant challenge in oncology, with a high propensity for metastasis and the development of therapeutic resistance. The treatment landscape has been revolutionized by the advent of targeted therapies and immune checkpoint inhibitors, which have markedly improved patient outcomes. However, the quest for novel therapeutic agents with improved efficacy and safety profiles is ongoing. This compound, a natural compound extracted from the roots of Salvia miltiorrhiza, has emerged as a potential anti-melanoma agent. This guide provides a head-to-head comparison of the preclinical data available for this compound against established anti-melanoma drugs, including BRAF/MEK inhibitors and immune checkpoint inhibitors. It is important to note that while established drugs have undergone extensive preclinical and clinical testing, the data for this compound is currently limited to in vitro studies.
Comparative Efficacy: In Vitro Studies
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound and established BRAF inhibitors in the BRAF V600E-mutant human melanoma cell line, A375. It is crucial to acknowledge that these values are derived from separate studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Target | Melanoma Cell Line | IC50 (µM) | Citation(s) |
| This compound | STAT3, Cell Cycle | A375 | 17 | [1][2] |
| Vemurafenib | BRAF V600E | A375 | 0.013 - 7.68 | |
| Dabrafenib | BRAF V600E | A375 | 0.0095 |
Note: The wide range of reported IC50 values for Vemurafenib highlights the variability in experimental assays and conditions across different studies.
Mechanism of Action
This compound
This compound's anti-melanoma activity, as demonstrated in the A375 and MeWo BRAF-mutant cell lines, is primarily attributed to its ability to induce cell cycle arrest and modulate the STAT3 signaling pathway.[1][2] It has been shown to impair cell viability of melanoma cells without significantly affecting normal melanocytes, suggesting a degree of selectivity.[1][2]
Established Anti-Melanoma Drugs
Established therapies for melanoma target key pathways involved in tumor growth and immune evasion.
-
BRAF and MEK Inhibitors: These drugs target the MAPK/ERK signaling pathway, which is constitutively activated in melanomas with BRAF mutations. BRAF inhibitors, such as vemurafenib and dabrafenib, directly block the activity of the mutated BRAF protein. MEK inhibitors, like trametinib, act downstream of BRAF. Combination therapy with BRAF and MEK inhibitors is now the standard of care for BRAF-mutant melanoma, as it leads to a more durable response and delays the onset of resistance.
-
Immune Checkpoint Inhibitors: This class of drugs works by blocking inhibitory signals that cancer cells use to evade the immune system. CTLA-4 and PD-1 are key checkpoint proteins expressed on T cells. By blocking these proteins, drugs like ipilimumab (anti-CTLA-4) and pembrolizumab/nivolumab (anti-PD-1) unleash the patient's own T cells to attack and kill melanoma cells.
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (Sulforhodamine B Assay)
This assay is used to determine the effect of a compound on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed A375 melanoma cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or the comparator drug. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Western Blot for STAT3 Phosphorylation
This technique is used to detect the phosphorylation status of STAT3, a key protein in the signaling pathway affected by this compound.
Protocol:
-
Cell Lysis: Treat A375 cells with this compound for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the level of phospho-STAT3 to total STAT3.
Soft Agar Colony Formation Assay
This assay assesses the ability of cells to grow in an anchorage-independent manner, a hallmark of cancer cells.
Protocol:
-
Base Agar Layer: Prepare a 0.6% agar solution in complete culture medium and pour it into 6-well plates to form the bottom layer.
-
Cell Suspension: Prepare a single-cell suspension of A375 cells in complete culture medium.
-
Top Agar Layer: Mix the cell suspension with a 0.3% agar solution (kept at 40°C) containing the test compound or vehicle control.
-
Plating: Gently layer the cell-agar mixture on top of the base agar layer.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 2-3 weeks, adding fresh medium with the test compound on top of the agar every 3-4 days.
-
Staining and Counting: Stain the colonies with crystal violet and count them using a microscope.
Future Directions and Conclusion
The currently available preclinical data indicates that this compound exhibits anti-proliferative effects on BRAF-mutant melanoma cell lines in vitro, with a mechanism involving cell cycle arrest and inhibition of the STAT3 signaling pathway. A notable feature of this compound is its apparent selectivity for melanoma cells over normal melanocytes.
However, a comprehensive head-to-head comparison with established anti-melanoma drugs is hampered by the lack of direct comparative studies and the absence of in vivo data for this compound. Future research should focus on:
-
In vivo studies: Evaluating the efficacy of this compound in preclinical animal models of melanoma, such as xenograft models, is crucial to understand its therapeutic potential in a more complex biological system.
-
Activity across melanoma subtypes: Investigating the effect of this compound on a broader panel of melanoma cell lines, including those with BRAF wild-type and NRAS mutations, will help to define its spectrum of activity.
-
Direct comparative studies: Performing in vitro and in vivo studies that directly compare this compound with established drugs like BRAF/MEK inhibitors under the same experimental conditions will provide more robust and directly comparable data.
-
Mechanism of action: Further elucidating the molecular targets of this compound and its impact on other key signaling pathways in melanoma will provide a more complete understanding of its anti-cancer properties.
References
- 1. This compound from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pleiotropic Effects of Salviolone and Other Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pleiotropic effects of Salviolone with two other prominent diterpenoids, Cryptotanshinone and Tanshinone IIA, all derived from the medicinal plant Salvia miltiorrhiza. The following sections present a detailed analysis of their anti-cancer, anti-inflammatory, and antimicrobial properties, supported by quantitative experimental data and detailed methodologies.
Overview of Pleiotropic Effects
Diterpenoids are a class of natural compounds known for their diverse pharmacological activities. This compound, Cryptotanshinone, and Tanshinone IIA exhibit a wide range of biological effects, targeting multiple signaling pathways and cellular processes. This multi-targeted action, known as pleiotropy, makes them promising candidates for the development of novel therapeutics for various diseases, including cancer, inflammatory disorders, and infectious diseases.
Comparative Data on Biological Activities
The following tables summarize the quantitative data on the anti-cancer, anti-inflammatory, and antimicrobial activities of this compound, Cryptotanshinone, and Tanshinone IIA.
Anti-Cancer Activity
The cytotoxic effects of these diterpenoids have been evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in Table 1.
| Diterpenoid | Cancer Cell Line | IC50 / EC50 (µM) | Reference |
| This compound | A375 (Melanoma) | 17 (EC50) | [1] |
| MeWo (Melanoma) | 22 (EC50) | [1] | |
| Cryptotanshinone | A375 (Melanoma) | 14 (EC50) | [1] |
| MeWo (Melanoma) | 17 (EC50) | [1] | |
| Rh30 (Rhabdomyosarcoma) | 5.1 | [2] | |
| DU145 (Prostate Cancer) | 3.5 | [2] | |
| Hey (Ovarian Cancer) | 18.4 | [3] | |
| A2780 (Ovarian Cancer) | 11.2, 8.49 (48h) | [3][4] | |
| Tanshinone IIA | MCF-7 (Breast Cancer) | > 20, 0.25 µg/mL | [2][5] |
| Rh30 (Rhabdomyosarcoma) | > 20 | [2] | |
| DU145 (Prostate Cancer) | > 20 | [2] |
Anti-Inflammatory Activity
| Diterpenoid | Inflammatory Mediator | Cell Line/Model | Inhibition | Reference |
| This compound | Pro-inflammatory mediators | - | Mentioned as having anti-inflammatory properties | [6] |
| Cryptotanshinone | TNF-α, IL-6 | Ang II-induced myocardial cells | Dose-dependent reduction | [7] |
| COX-2, iNOS | LPS-treated RAW 264.7 cells | Inhibition of expression | [8] | |
| Tanshinone IIA | TNF-α, IL-1β, IL-6 | Activated RAW 264.7 cells | Marked inhibition of production | [3] |
| iNOS | Activated RAW 264.7 cells | Suppression of expression | [3] | |
| IL-6, IL-1β, IL-8 mRNA | TNF-α stimulated RA-FLSs | Inhibition by 20 µM | [9] |
Antimicrobial Activity
The antimicrobial efficacy of these diterpenoids is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Diterpenoid | Microorganism | MIC (µg/mL) | Reference |
| This compound | Streptococcus mutans | 12.5 (Essential oil of Salvia officinalis) | [10] |
| Cryptotanshinone | Staphylococcus aureus (MRSA) | 4 - 32 | [11] |
| Staphylococcus aureus (VRSA) | 2 - 4 | [11] | |
| Cariogenic bacteria | 0.5 - 4 | [12] | |
| Periodontopathogenic bacteria | 8 - 32 | [12] | |
| Tanshinone IIA Derivatives | Gram-positive bacteria | 8 - 16 | [13] |
| Gram-negative bacteria | > 64 | [13] |
Signaling Pathways and Molecular Mechanisms
The pleiotropic effects of this compound and other diterpenoids are mediated through their interaction with various signaling pathways crucial for cell survival, proliferation, and inflammation.
Caption: Signaling pathways modulated by this compound in melanoma cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the diterpenoids and incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50/EC50 values.[8][14]
Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony, indicating its clonogenic survival.
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.
-
Treatment: Treat the cells with the diterpenoids at various concentrations.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the colony formation efficiency and compare the treated groups to the control.[7][9][15]
Gelatin Zymography for MMP-2 Activity
This technique is used to detect the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
-
Sample Preparation: Collect conditioned media from treated and untreated cells.
-
Electrophoresis: Run the samples on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
Renaturation and Development: Wash the gel with a Triton X-100 solution to remove SDS and incubate in a developing buffer to allow for gelatin digestion by MMPs.
-
Staining: Stain the gel with Coomassie Brilliant Blue.
-
Analysis: Areas of enzymatic activity will appear as clear bands against a blue background, indicating gelatin degradation. The intensity of the bands corresponds to the level of MMP activity.[16][17][18]
ELISA for Cytokine Measurement
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody that binds to the captured cytokine.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Add a substrate that is converted by HRP into a colored product.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.[19][20][21]
Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the diterpenoid in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the diterpenoid that completely inhibits visible growth of the microorganism.[22]
Conclusion
This compound, Cryptotanshinone, and Tanshinone IIA are pleiotropic diterpenoids with significant potential in drug development. This guide provides a comparative overview of their anti-cancer, anti-inflammatory, and antimicrobial activities. While all three compounds demonstrate promising effects, their potency varies depending on the specific biological activity and the cell or microbial type. This compound shows comparable anti-cancer effects to Cryptotanshinone in melanoma cells and exhibits a multi-targeted impact on cell cycle and survival pathways. Further quantitative studies on the anti-inflammatory and a broader range of antimicrobial effects of this compound are warranted to fully elucidate its therapeutic potential in comparison to other well-characterized diterpenoids. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further comparative studies and explore the mechanisms of action of these fascinating natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Activity and Mechanism of Tanshinone IIA in Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tanshinone IIA from Salvia miltiorrhiza inhibits inducible nitric oxide synthase expression and production of TNF-alpha, IL-1beta and IL-6 in activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Profile, Antioxidant, Anti-Inflammatory, and Anti-Cancer Effects of Italian Salvia rosmarinus Spenn. Methanol Leaves Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of cryptotanshinone on the expression levels of inflammatory factors in myocardial cells caused by Ang II and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of prostaglandin and nitric oxide production in lipopolysaccharide-treated RAW 264.7 cells by tanshinones from the roots of Salvia miltiorrhiza bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tanshinone IIA Suppresses Proliferation and Inflammatory Cytokine Production of Synovial Fibroblasts from Rheumatoid Arthritis Patients Induced by TNF-α and Attenuates the Inflammatory Response in AIA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protective effect of tanshinone IIA against Listeria monocytogenes infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective effect of tanshinone IIA against Listeria monocytogenes infection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cryptotanshinone Attenuates Inflammatory Response of Microglial Cells via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jcimjournal.com [jcimjournal.com]
- 16. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytokines IL-1beta, IL-6, and TNF-alpha enhance in vitro growth of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Investigation of the Anti-Methicillin-Resistant Staphylococcus aureus Activity of (+)-Tanikolide- and (+)-Malyngolide-Based Analogues Prepared by Asymmetric Synthesis [mdpi.com]
- 19. Effects of sodium tanshinone IIA sulfonate injection on pro-inflammatory cytokines, adhesion molecules and chemokines in Chinese patients with atherosclerosis and atherosclerotic cardiovascular disease: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
In-Vivo Validation of Salviolone's Anti-Tumor Activity: A Review of Preclinical Evidence
A comprehensive review of existing scientific literature reveals a notable absence of in-vivo studies validating the anti-tumor activity of Salviolone. While in-vitro evidence suggests promising anti-cancer properties, particularly in melanoma cell lines, these findings have not yet been translated into animal models to confirm their efficacy and safety in a living organism.
The most detailed research on this compound's anti-cancer effects, a study comparing it with Cryptotanshinone, was conducted entirely on cell cultures (in-vitro). The authors of this study explicitly state that the in-vivo impact of this compound remains unexplored: "this compound's impact on P53 and P21 in any tumor model is unknown since the anticancer effect of this compound is poorly investigated."[1]
Our extensive search for published in-vivo data, including xenograft models and other animal studies, did not yield any results presenting quantitative data on tumor growth inhibition, dosage, administration routes, or other relevant in-vivo parameters for this compound as a standalone treatment.
Alternative Focus: In-Vitro Comparative Analysis of this compound and Cryptotanshinone
Given the lack of in-vivo data, this guide will instead provide a comprehensive comparison of the in-vitro anti-tumor activities of this compound and Cryptotanshinone, drawing from the available preclinical research. This analysis will include a detailed look at their effects on melanoma cell lines, the signaling pathways they modulate, and the experimental protocols used in these studies.
In-Vitro Comparison of this compound and Cryptotanshinone in Melanoma
Data Summary
The following tables summarize the key quantitative findings from in-vitro studies comparing the effects of this compound and Cryptotanshinone on melanoma cells.
| Table 1: Effect on Melanoma Cell Viability | |
| Compound | IC50 (µM) at 72h in A375 & MeWo Cells |
| This compound | ~20 |
| Cryptotanshinone | ~20 |
| Both compounds showed comparable efficacy in inhibiting the viability of melanoma cells.[1] |
| Table 2: Impact on Cell Cycle Progression in A375 Cells | ||
| Compound (20 µM) | Effect on Protein Expression (48h & 72h) | Significance |
| This compound | Strongly Increased p21 expression | Induces cell cycle arrest |
| Increased p53 expression | ||
| Increased p53 phosphorylation | Enhances tumor suppressor activity | |
| Cryptotanshinone | Increased p21 expression | Induces cell cycle arrest |
| Increased p53 expression | ||
| No significant change in p53 phosphorylation | ||
| This compound demonstrated a more potent effect on p21 expression and uniquely induced p53 phosphorylation compared to Cryptotanshinone.[1] |
| Table 3: Modulation of Key Signaling Proteins in A375 Cells | ||
| Compound (20 µM) | Effect on Protein/Activity | Significance |
| This compound | Inhibited STAT3 phosphorylation | Reduces pro-tumorigenic signaling |
| Inhibited MMP-2 activity | Reduces potential for invasion and metastasis | |
| Induced sustained activation of ERK1/2 and Akt | An unexpected finding, but blockage of these pathways did not negate the anti-proliferative effects | |
| Cryptotanshinone | Inhibited STAT3 phosphorylation | Reduces pro-tumorigenic signaling |
| Inhibited MMP-2 activity | Reduces potential for invasion and metastasis | |
| Induced sustained activation of ERK1/2 and Akt | An unexpected finding, but blockage of these pathways did not negate the anti-proliferative effects | |
| Both compounds exhibited similar inhibitory effects on STAT3 signaling and MMP-2 activity.[1] |
Experimental Protocols
Below are the detailed methodologies for the key in-vitro experiments cited in this guide.
Cell Culture:
-
Human melanoma cell lines A375 and MeWo were used.
-
Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.
-
Cultures were maintained in a humidified atmosphere at 37°C with 5% CO2.
Cell Viability Assay (SRB Assay):
-
Cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with varying concentrations of this compound or Cryptotanshinone for 72 hours.
-
Cells were then fixed with 10% trichloroacetic acid (TCA).
-
After washing, cells were stained with 0.4% sulforhodamine B (SRB) solution.
-
The protein-bound dye was solubilized with 10 mM Tris base solution.
-
Absorbance was measured at 570 nm to determine cell viability.
Western Blot Analysis:
-
A375 cells were treated with this compound or Cryptotanshinone for the indicated times.
-
Cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
Membranes were blocked and then incubated with primary antibodies against p53, p21, phospho-p53, STAT3, phospho-STAT3, ERK1/2, phospho-ERK1/2, Akt, and phospho-Akt.
-
After incubation with secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Gelatin Zymography (for MMP-2 activity):
-
A375 cells were treated with this compound or Cryptotanshinone.
-
Conditioned media was collected and concentrated.
-
Samples were subjected to electrophoresis on a polyacrylamide gel containing gelatin.
-
The gel was washed and incubated in a developing buffer to allow for gelatin digestion by MMPs.
-
The gel was stained with Coomassie Brilliant Blue, and areas of enzymatic activity appeared as clear bands against a blue background.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by this compound and the general workflow of the in-vitro experiments.
References
Safety Operating Guide
Navigating the Disposal of Salviolone: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle Salviolone with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound, particularly in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol for this compound
Given the absence of a specific SDS, a conservative approach to disposal is recommended. Treat this compound as a potentially hazardous chemical waste.
-
Waste Identification and Segregation:
-
Label a dedicated waste container clearly as "this compound Waste."
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Aqueous waste should be collected separately from organic solvent waste.[1]
-
-
Containerization:
-
Use a sealable, leak-proof, and chemically compatible container for collecting this compound waste.[1][2] Ensure the container is kept closed except when adding waste.[1]
-
For unused or expired pure this compound, it is best to keep it in its original container if the integrity of the container is intact.[2]
-
-
Small Quantities (Research Scale):
-
For small quantities of this compound solutions or contaminated materials (e.g., pipette tips, gloves), place them directly into the designated "this compound Waste" container.
-
If dealing with a solid form, avoid generating dust. If necessary, wet the material slightly with a suitable solvent to prevent aerosolization before transferring it to the waste container.
-
-
Large Quantities or Bulk Disposal:
-
For larger quantities, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations.
-
-
Decontamination of Glassware and Surfaces:
-
Thoroughly clean any glassware or surfaces that have come into contact with this compound.
-
Wash with an appropriate solvent, followed by soap and water. The initial solvent rinse should be collected as hazardous waste.
-
-
Final Disposal:
A Safety Data Sheet for Salvia Miltiorrhiza Root Extract suggests that surplus and non-recyclable solutions should be offered to a licensed disposal company.[4]
Quantitative Data Summary
While specific disposal-related quantitative data for this compound is limited, its known chemical and physical properties are summarized below. This information is crucial for EHS professionals to determine the appropriate disposal route.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₀O₂ | PubChem |
| Molecular Weight | 268.35 g/mol | PubChem |
| Appearance | Solid (assumed) | General Chemical Knowledge |
| Solubility | Insoluble in water | Inferred from structure |
Experimental Protocols
As this document provides procedural guidance for disposal, detailed experimental protocols for research involving this compound are not included. Researchers should develop their own experimental protocols in accordance with standard laboratory practices and institutional guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institutional EHS department for specific guidance.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. SALVIA MILTIORRHIZA ROOT EXTRACT - Ataman Kimya [atamanchemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
